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Foundational

An In-depth Technical Guide to the Chemical Structure and Molecular Formula of Deacetylnimbinene

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Abstract Deacetylnimbinene, more systematically known as 6-deacetylnimbin, is a naturally occurring tetranortriterpenoid found in t...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylnimbinene, more systematically known as 6-deacetylnimbin, is a naturally occurring tetranortriterpenoid found in the neem tree (Azadirachta indica).[1][2] As a member of the limonoid class of compounds, it contributes to the rich chemical arsenal of neem, which has been a cornerstone of traditional medicine for centuries. This guide provides a detailed exploration of the chemical structure and molecular formula of 6-deacetylnimbin, offering insights into its physicochemical properties, structural elucidation, and potential applications in drug discovery and development.

Introduction: The Significance of Deacetylnimbinene

Azadirachta indica, commonly known as the neem tree, is a source of a diverse array of bioactive secondary metabolites.[1] Among these, the limonoids are of significant interest due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and insecticidal properties.[2] Deacetylnimbinene (6-deacetylnimbin) is a prominent limonoid that has been identified as a key contributor to the bioactivity of neem extracts.[1][2] Its complex molecular architecture and functional group array make it a compelling target for natural product chemists and pharmacologists. Understanding the precise chemical structure and properties of 6-deacetylnimbin is fundamental to unlocking its therapeutic potential and for the development of novel pharmaceuticals.

Chemical Identity and Molecular Formula

Deacetylnimbinene is a derivative of nimbin, another well-known neem limonoid.[2] The "deacetyl" prefix indicates the absence of an acetyl group, which is replaced by a hydroxyl group at the C-6 position of the nimbin backbone.[2]

PropertyValueSource
Common Name 6-Deacetylnimbin, Deacetylnimbinene[1][2]
Molecular Formula C₂₈H₃₄O₈[2]
Molecular Weight 498.56 g/mol [1]
CAS Number 18609-16-0[1]
IUPAC Name methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.0³,⁸.0¹¹,¹⁵]hexadeca-5,11-diene-4-carboxylate[1]

Structural Elucidation: A Multi-faceted Approach

The determination of the intricate structure of 6-deacetylnimbin relies on a combination of modern spectroscopic techniques. The general workflow for the structural elucidation of a novel natural product like 6-deacetylnimbin is a systematic process.

Caption: General workflow for the isolation and structural elucidation of deacetylnimbinene.

Isolation and Purification

The journey to characterizing 6-deacetylnimbin begins with its extraction from the neem plant, typically from the seeds or leaves.

Step-by-Step General Protocol for Limonoid Isolation:

  • Preparation of Plant Material: Dried and powdered neem seeds or leaves are used as the starting material.

  • Extraction: The powdered material is subjected to extraction with a suitable organic solvent. Methanol is commonly employed for the extraction of polar limonoids. This can be performed using methods such as Soxhlet extraction or maceration.

  • Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Limonoids like 6-deacetylnimbin are typically found in the more polar fractions.

  • Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques.

    • Column Chromatography: Silica gel is a common stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the different limonoids.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is often employed. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common choice.

Spectroscopic Analysis

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of 6-deacetylnimbin. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula, C₂₈H₃₄O₈.

While specific fragmentation data for 6-deacetylnimbin is not extensively published, the fragmentation pattern of limonoids in general provides valuable structural information. Common fragmentation pathways involve the loss of functional groups such as hydroxyl (-18 Da), methoxy (-31 Da), and ester groups. The complex ring system can also undergo characteristic cleavages.

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of 6-deacetylnimbin.

  • ¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their connectivity. The chemical shifts (δ) of the proton signals indicate their electronic environment. For instance, protons attached to carbons bearing oxygen atoms will appear at a lower field (higher δ value). Coupling constants (J) between adjacent protons reveal their spatial relationship.

  • ¹³C NMR (Carbon-13 NMR): This spectrum shows a signal for each unique carbon atom in the molecule, allowing for a direct count of the carbons. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For example, carbonyl carbons (C=O) typically resonate at a very low field (δ > 170 ppm).

  • 2D NMR Techniques: These experiments are crucial for assembling the complete structure by establishing correlations between different nuclei.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons and build spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different spin systems and elucidating the overall carbon skeleton.

Chemical Structure of Deacetylnimbinene

The elucidated structure of 6-deacetylnimbin reveals a complex tetracyclic triterpenoid core, characteristic of the limonoid family.

Caption: 2D Chemical Structure of 6-Deacetylnimbin (Deacetylnimbinene).

Key structural features include:

  • A tetracyclic core structure.

  • A furan ring, a common feature in many limonoids.

  • Multiple oxygen-containing functional groups, including a hydroxyl group at C-6, ester groups, and an ether linkage, which contribute to its polarity and biological activity.

  • Several stereocenters, leading to a specific three-dimensional conformation that is crucial for its interaction with biological targets.

Potential Applications in Drug Development

The unique chemical structure of 6-deacetylnimbin underpins its diverse biological activities, making it a molecule of interest for drug development.

  • Insecticidal and Antifeedant Properties: Like many neem limonoids, 6-deacetylnimbin exhibits potent insecticidal and antifeedant activities, making it a potential lead for the development of natural pesticides.[2]

  • Anti-inflammatory and Antimicrobial Effects: Preliminary studies suggest that 6-deacetylnimbin possesses anti-inflammatory and antimicrobial properties, which warrant further investigation for therapeutic applications.

  • Anticancer Potential: The complex structures of many natural products, including limonoids, often lend themselves to potent and selective anticancer activity. The cytotoxic potential of 6-deacetylnimbin against various cancer cell lines is an active area of research.

Conclusion

Deacetylnimbinene, or 6-deacetylnimbin, is a structurally complex and biologically active limonoid from the neem tree. Its molecular formula of C₂₈H₃₄O₈ and its intricate tetracyclic structure have been established through a combination of spectroscopic techniques. While detailed experimental data for its isolation and complete spectral assignment are not widely disseminated, the principles of natural product chemistry and the analysis of related compounds provide a robust framework for its characterization. The diverse biological activities of 6-deacetylnimbin highlight its potential as a lead compound in the development of new pharmaceuticals and agrochemicals. Further research into its mechanism of action and preclinical studies are essential to fully realize its therapeutic promise.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10505484, Deacetylnimbin. Retrieved from [Link]

Sources

Exploratory

Biosynthetic pathway of deacetylnimbinene in Meliaceae family

An In-Depth Technical Guide on the Biosynthetic Pathway of Deacetylnimbinene in the Meliaceae Family Authored by: Gemini, Senior Application Scientist Abstract The Meliaceae family of plants is a rich repository of compl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biosynthetic Pathway of Deacetylnimbinene in the Meliaceae Family

Authored by: Gemini, Senior Application Scientist

Abstract

The Meliaceae family of plants is a rich repository of complex tetranortriterpenoids, known as limonoids, which exhibit a wide array of biological activities. Among these, C-seco limonoids such as deacetylnimbinene, found in species like Azadirachta indica (Neem), are of significant interest to researchers in natural product chemistry and drug development. The intricate biosynthetic pathway leading to these molecules, however, is not yet fully elucidated. This technical guide synthesizes the current understanding of the deacetylnimbinene biosynthetic pathway, starting from primary metabolism to the formation of the complex C-seco scaffold. We will delve into the key enzymatic transformations, the methodologies used to investigate this pathway, and the regulatory aspects that govern the production of these valuable secondary metabolites. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview and technical insights into this fascinating area of plant biochemistry.

Introduction: The Significance of Meliaceae Limonoids

The Meliaceae, or mahogany family, is renowned for its production of structurally diverse and biologically active secondary metabolites.[1] A prominent class of these compounds is the limonoids, which are highly oxidized tetranortriterpenoids.[1][2] These molecules are responsible for the well-documented insecticidal, anti-feedant, and medicinal properties of many Meliaceae species, including the commercially significant neem tree (Azadirachta indica).[3][4][5]

Deacetylnimbinene is a C-seco limonoid, a subclass characterized by an opening in the C-ring of the foundational triterpenoid structure.[3] This structural feature is common to many of the most potent limonoids, including the famous azadirachtin. While the complete biosynthetic pathway to deacetylnimbinene remains an active area of research, significant progress has been made in understanding the general route to limonoid precursors and the key enzymatic steps that lead to the vast diversity of these compounds. This guide will provide a detailed exploration of this pathway, highlighting both established knowledge and areas where further investigation is needed.

The Core Biosynthetic Pathway: From Isoprenoid Precursors to the Protolimonoid Scaffold

The biosynthesis of all terpenoids, including limonoids, begins with the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[6] In higher plants, these precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[3] While the MVA pathway is traditionally associated with the synthesis of triterpenoids, cross-talk between the two pathways is known to occur.[3]

The key steps in the formation of the initial triterpenoid scaffold are as follows:

  • Formation of Farnesyl Diphosphate (FPP): IPP and DMAPP are sequentially condensed to form the 15-carbon molecule, farnesyl diphosphate (FPP).[3]

  • Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to produce the 30-carbon molecule, squalene.[6]

  • Epoxidation: Squalene is then epoxidized by squalene epoxidase (SQLE) to form 2,3-oxidosqualene.[6][7] This molecule is a critical branch point in triterpenoid biosynthesis, leading to the formation of various cyclic triterpenes.

  • Cyclization to a Tetracyclic Triterpenoid: The crucial cyclization of 2,3-oxidosqualene is carried out by oxidosqualene cyclases (OSCs). In the case of limonoid biosynthesis in Meliaceae, this step is thought to produce a tetracyclic triterpenoid precursor such as tirucallol or euphol.[8][9] This cyclization sets the stereochemistry of the resulting scaffold.

Triterpenoid Backbone Biosynthesis IPP IPP / DMAPP FPP Farnesyl Diphosphate (FPP) IPP->FPP FPP Synthase Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQLE) Tirucallol Tirucallol/Euphol (Protolimonoid) Oxidosqualene->Tirucallol Oxidosqualene Cyclase (OSC) Deacetylnimbinene Biosynthesis Basic_Limonoid Basic Limonoid (Ring-Intact) C_Seco_Intermediate C-Seco Intermediate Basic_Limonoid->C_Seco_Intermediate C-Ring Cleavage (CYP450?) Nimbinene Nimbinene C_Seco_Intermediate->Nimbinene Further modifications (Oxidoreductases, etc.) Deacetylnimbinene Deacetylnimbinene Nimbinene->Deacetylnimbinene Deacetylation (Esterase/Deacetylase?)

Figure 2: Proposed biosynthetic pathway from a basic limonoid to deacetylnimbinene.

Key Enzyme Families in Limonoid Biosynthesis

The structural complexity of deacetylnimbinene and other limonoids is a testament to the diverse catalytic machinery of the Meliaceae family. Several key enzyme families are believed to be involved in this intricate biosynthetic pathway.

Enzyme FamilyGeneral Function in Limonoid Biosynthesis
Oxidosqualene Cyclases (OSCs) Catalyze the initial cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid backbone. [6][7]
Cytochrome P450s (CYP450s) A large and versatile family of enzymes responsible for a wide range of oxidative modifications, including hydroxylations, epoxidations, and likely the crucial C-ring cleavage step. [6][7]
Acyltransferases Catalyze the addition of acyl groups (e.g., acetyl, tigloyl) to the limonoid scaffold, contributing to the vast structural diversity.
Esterases/Deacetylases Responsible for the removal of acyl groups, such as the conversion of nimbinene to deacetylnimbinene. [10]
Oxidoreductases A broad category of enzymes that catalyze oxidation and reduction reactions, playing a role in various functional group manipulations throughout the pathway.

Methodologies for Elucidating the Biosynthetic Pathway

Unraveling a complex biosynthetic pathway like that of deacetylnimbinene requires a multi-pronged approach, combining classical biochemical techniques with modern 'omics' technologies.

Isotopic Labeling Studies

Principle: This classic technique involves feeding the plant or cell culture with a stable isotope-labeled precursor (e.g., ¹³C-glucose) and tracing the incorporation of the label into the final product. [3]By analyzing the labeling pattern using Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), the biosynthetic origin of the carbon skeleton can be determined.

Experimental Protocol (Conceptual):

  • Preparation of Plant Material: Initiate a sterile cell suspension culture of a Meliaceae species known to produce deacetylnimbinene (e.g., Azadirachta indica). [3]2. Precursor Feeding: Introduce a known concentration of a ¹³C-labeled precursor (e.g., [1-¹³C]glucose) to the culture medium at a specific growth phase.

  • Incubation: Allow the cells to grow for a defined period to facilitate the uptake and metabolism of the labeled precursor.

  • Extraction: Harvest the cells and perform a targeted extraction of limonoids.

  • Purification: Purify deacetylnimbinene from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Analysis: Analyze the purified compound by ¹³C-NMR to determine the positions of the incorporated label. Alternatively, use high-resolution MS to analyze fragmentation patterns.

  • Pathway Mapping: Interpret the labeling pattern to deduce the biosynthetic route from the precursor to the final product.

Transcriptomic Analysis (RNA-Seq)

Principle: By comparing the transcriptomes (the full set of RNA transcripts) of tissues that produce high versus low levels of deacetylnimbinene, or tissues at different developmental stages, it is possible to identify candidate genes that are co-expressed with the production of the compound. [11]This provides a set of putative biosynthetic genes for further characterization.

RNA_Seq_Workflow Tissues High vs. Low Deacetylnimbinene Tissues RNA_Extraction RNA Extraction Tissues->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Assembly, Annotation, DEG) Sequencing->Data_Analysis Candidate_Genes Candidate Biosynthetic Genes (OSCs, CYP450s, etc.) Data_Analysis->Candidate_Genes

Figure 3: A generalized workflow for identifying candidate biosynthetic genes using RNA-Seq.
Functional Gene Characterization

Principle: Once candidate genes are identified, their function must be validated. This is typically achieved by expressing the gene in a heterologous host system (e.g., yeast, E. coli, or Nicotiana benthamiana) that does not natively produce the compound of interest. [12]The recombinant enzyme can then be tested for its ability to convert a putative substrate into the expected product.

Experimental Protocol: In Vitro Assay for a Candidate CYP450

  • Gene Cloning: Clone the full-length coding sequence of the candidate CYP450 gene into an appropriate expression vector.

  • Heterologous Expression: Transform the expression vector into a suitable host, such as yeast (Saccharomyces cerevisiae), which provides the necessary membrane environment and redox partners for CYP450 activity.

  • Microsome Preparation: Grow the recombinant yeast strain and prepare microsomal fractions, which will contain the expressed CYP450 enzyme.

  • Enzyme Assay: Incubate the microsomal preparation with the putative substrate (e.g., a basic limonoid precursor), a source of reducing equivalents (NADPH), and a cytochrome P450 reductase.

  • Product Analysis: After the reaction, extract the products and analyze them using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected oxidized product. [13]

Regulation of Deacetylnimbinene Biosynthesis

The production of secondary metabolites like deacetylnimbinene is tightly regulated in plants, often in response to developmental cues or environmental stresses such as herbivory. While specific regulatory factors for the deacetylnimbinene pathway have not yet been identified, the general principles of terpenoid regulation are likely to apply.

The expression of biosynthetic genes is controlled by transcription factors (TFs). [14]In many plant species, TFs from families such as MYB, bHLH, and WRKY have been shown to regulate terpenoid biosynthesis by binding to specific recognition sites in the promoter regions of pathway genes. [15]It is plausible that a combination of such TFs forms a regulatory network that orchestrates the expression of the genes involved in deacetylnimbinene biosynthesis in a coordinated manner.

Conclusion and Future Perspectives

The biosynthetic pathway of deacetylnimbinene in the Meliaceae family is a complex and fascinating example of the chemical ingenuity of plants. While the general framework, from primary metabolism to the formation of the C-seco limonoid scaffold, is becoming clearer, many of the specific enzymes and their precise functions remain to be discovered. The proposed pathway presented in this guide represents a synthesis of current knowledge and logical inference, but it underscores the need for further research.

Future efforts in this field will likely focus on:

  • Functional characterization of the specific OSCs, CYP450s, and other enzymes responsible for the key steps in the pathway.

  • Elucidation of the regulatory networks that control the expression of these biosynthetic genes.

  • Metabolic engineering approaches in heterologous hosts to produce deacetylnimbinene and related limonoids for further pharmacological testing and potential commercial production.

A deeper understanding of this pathway not only satisfies scientific curiosity but also opens up opportunities for the biotechnological production of valuable natural products for use in medicine and agriculture.

References

  • Kuravadi, N. A., et al. (2015). Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension. Biotechnology Journal, 10(9), 1435-1446. [Link]

  • Zhang, Y., et al. (2021). Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology. Frontiers in Pharmacology, 12, 768369. [Link]

  • Tan, Q.-G., & Luo, X.-D. (2011). Meliaceous Limonoids: Chemistry and Biological Activities. Chemical Reviews, 111(11), 7437-7522. [Link]

  • Moghe, G. D. (2017). Limonoid biosynthesis in azadirachta indica: characterization of pathway genes and analysis of labeled metabolites through stable isotope feeding. CSIR-NCL Digital Repository. [Link]

  • Singh, R., et al. (2023). Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature's pharmacy. Frontiers in Plant Science, 14, 1261014. [Link]

  • Dudley, Q. M., et al. (2019). Cell-free biosynthesis of limonene using enzyme-enriched Escherichia coli lysates. Metabolic Engineering Communications, 8, e00085. [Link]

  • Ning, N., et al. (2022). Research progress of meliaceous limonoids from 2011 to 2021. Natural Product Reports, 39(5), 926-972. [Link]

  • Singh, R., et al. (2023). Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature's pharmacy. Frontiers in Plant Science, 14. [Link]

  • Zhang, Y., et al. (2021). Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology. Frontiers in Pharmacology, 12. [Link]

  • Senthil-Nathan, S. (2013). Physiological and biochemical effect of neem and other Meliaceae plants secondary metabolites against Lepidopteran insects. Frontiers in Physiology, 4, 359. [Link]

  • Wang, Y., et al. (2016). Comparative analysis of the terpenoid biosynthesis pathway in Azadirachta indica and Melia azedarach by RNA-seq. SpringerPlus, 5(1), 749. [Link]

  • Kuravadi, N. A., et al. (2016). Accurate Identification of Bioactive Meliaceae Limonoids by UHPLC–MS/MS Based Structure–Fragment Relationships (SFRs). Journal of The American Society for Mass Spectrometry, 27(10), 1644-1655. [Link]

  • Kuravadi, N. A., et al. (2015). Simplified scheme showing limonoid biosynthesis in neem tree being... ResearchGate. [Link]

  • Yu, Z., et al. (2025). Plant Terpenoids Biosynthesis and Transcriptional Regulation. Acta Societatis Botanicorum Poloniae, 94. [Link]

  • Hasegawa, S., & Miyake, M. (1996). Analysis of Limonoids by Thin-Layer Chromatography. ResearchGate. [Link]

  • Akihisa, T., & Abe, M. (2006). Occurrence, Biosynthesis, Biological activity and NMR Spectroscopy of D and B, D Ring Seco-limonoids of Meliaceae Family. ResearchGate. [Link]

  • Zhang, W., et al. (2024). Acetylation‐Deacetylation‐Driven Natural Product Biosynthesis. Angewandte Chemie International Edition, 63(43), e202409749. [Link]

  • Yu, Z., et al. (2025). Plant Terpenoids Biosynthesis and Transcriptional Regulation. ResearchGate. [Link]

  • Jarvis, A. P., & Morgan, E. D. (2000). Analysis of small samples of limonoids of neem (Azadirachta indica) using solid phase extraction from tissue culture. Phytochemical Analysis, 11(3), 184-189. [Link]

  • Chatterjee, A., & Laskar, S. (2018). Functional characterization of crucial genes involved in neem limonoid biosynthesis. ResearchGate. [Link]

  • Tsham, C. K., et al. (2023). Isolation and Bioactivities of Limonoids from Meliaceae Family: A Review. ResearchGate. [Link]

  • Zhao, D., et al. (2020). Biosynthesis and the Transcriptional Regulation of Terpenoids in Tea Plants (Camellia sinensis). Molecules, 25(8), 1963. [Link]

  • Kumar, B. V., et al. (2021). Chemistry and Biology of Novel Meliaceae Limonoids. ChemRxiv. [Link]

  • Jarvis, A. P., & Morgan, E. D. (2000). Analysis of small samples of limonoids of neem (Azadirachta indica) using solid phase extraction from tissue culture. ResearchGate. [Link]

  • Reed, J., & Stephanopoulos, G. (2017). Discovery and engineering of terpenoid biosynthesis in plants. Stanford Digital Repository. [Link]

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Foundational

Pharmacological Properties and Bioactivity of Deacetylnimbinene: A Technical Guide

This is an in-depth technical guide on the pharmacological properties and bioactivity of Deacetylnimbinene (specifically 6-Deacetylnimbinene), a potent pentanortriterpenoid isolated from Azadirachta indica (Neem). Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacological properties and bioactivity of Deacetylnimbinene (specifically 6-Deacetylnimbinene), a potent pentanortriterpenoid isolated from Azadirachta indica (Neem).

Executive Summary

Deacetylnimbinene (specifically 6-Deacetylnimbinene ) is a bioactive limonoid belonging to the class of pentanortriterpenoids .[1][2] Isolated primarily from the leaves, bark, and seed oil of Azadirachta indica (Neem), it is structurally distinct from the more widely known azadirachtin and nimbin due to the absence of the C-6 acetyl group and a modified A-ring structure.

Recent pharmacological evaluations have elevated the status of deacetylnimbinene from a minor metabolite to a compound of significant therapeutic interest. It exhibits defined cytotoxic activity against human tumor cell lines, potent anti-inflammatory modulation via cytokine suppression, and insecticidal properties consistent with the limonoid class. This guide details its chemical profile, isolation protocols, mechanistic pathways, and therapeutic potential.[3]

Chemical Profile & Structural Classification[4]

Deacetylnimbinene represents a structural evolution within the limonoid family. Unlike tetranortriterpenoids (C26), it is often classified as a pentanortriterpenoid due to the loss of carbons during biosynthesis (specifically from the side chain and A-ring modification).

PropertySpecification
Common Name 6-Deacetylnimbinene
IUPAC Name Methyl (2R,3aR,4aS,5R,5aS,9aR,10S,10aR)-2-(furan-3-yl)-5-hydroxy-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,8,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate
Molecular Formula C₂₆H₃₂O₆
Molecular Weight ~440.53 g/mol
Structural Class Pentanortriterpenoid (Limonoid)
Key Functional Groups Furan ring (C17), Hydroxyl group (C6), α,β-unsaturated ketone
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO; Insoluble in Water
CAS Registry 912545-53-0 (varies by stereoisomer/source)
Structural Significance

The presence of the free hydroxyl group at C-6 (in contrast to the acetoxy group in Nimbinene) significantly alters its polarity and binding affinity. This structural feature is hypothesized to enhance hydrogen bonding capability with protein targets, potentially explaining its distinct cytotoxicity profile compared to its acetylated counterparts.

Isolation and Extraction Protocols

High-purity isolation of deacetylnimbinene is challenging due to the complex matrix of structurally similar limonoids (e.g., nimbin, salannin). The following protocol utilizes Sequential Pressurized Liquid Extraction (PLE) , which has been proven to yield fractions enriched in deacetylnimbinene with higher efficiency than traditional Soxhlet extraction.

Protocol: Sequential Pressurized Liquid Extraction (PLE)

Objective: Isolate deacetylnimbinene-rich fractions from A. indica leaves.

  • Pre-treatment:

    • Wash fresh A. indica leaves and dry at 40°C for 48 hours.

    • Pulverize dried leaves to a fine powder (<500 µm mesh).

  • Extraction Parameters:

    • Equipment: Fixed bed extractor (e.g., ASE system).

    • Pressure: 100 bar.

    • Temperature: 25°C (Low temperature preserves heat-sensitive functional groups).

  • Sequential Solvent System:

    • Step 1: n-Hexane (2 cycles, 15 min each): Removes lipids, waxes, and chlorophyll. Discard or save for non-polar analysis.

    • Step 2: Ethyl Acetate (3 cycles, 20 min each): Target Fraction. Extracts medium-polarity limonoids including deacetylnimbinene.

    • Step 3: Ethanol (2 cycles, 20 min each): Extracts polar glycosides and flavonoids.

  • Purification:

    • Concentrate the Ethyl Acetate fraction via rotary evaporation.

    • Subject the crude residue to Silica Gel Column Chromatography (Mesh 230-400).

    • Elution Gradient: Hexane:Ethyl Acetate (starting 90:10 → 60:40). Deacetylnimbinene typically elutes in the 70:30 to 60:40 range.

  • Validation:

    • Confirm purity via HPLC-MS (observe [M+H]⁺ peak at m/z ~441).

Visualization: Isolation Workflow

IsolationProtocol Start Dried Neem Leaf Powder PLE Pressurized Liquid Extraction (100 bar, 25°C) Start->PLE Hexane Hexane Fraction (Lipids, Chlorophyll) PLE->Hexane Step 1 EtAc Ethyl Acetate Fraction (Target Limonoids) PLE->EtAc Step 2 Ethanol Ethanol Fraction (Polar Glycosides) PLE->Ethanol Step 3 CC Silica Gel Chromatography (Hexane:EtAc Gradient) EtAc->CC Pure Purified 6-Deacetylnimbinene (C26H32O6) CC->Pure Elution @ 70:30

Figure 1: Sequential Pressurized Liquid Extraction workflow for isolating 6-Deacetylnimbinene.

Pharmacological Bioactivity[5][10][11][12]

Cytotoxicity and Anticancer Potential

Deacetylnimbinene has demonstrated significant antiproliferative activity against various human cancer cell lines.

  • IC50 Values: Reported in the range of 0.1 µM to 97.9 µM , depending on the cell line.

  • Target Cell Lines: HeLa (Cervical), MCF-7 (Breast), and HL-60 (Leukemia).

  • Mechanism: The compound appears to induce cell cycle arrest and apoptosis. The loss of the acetyl group at C-6 renders the molecule more hydrophilic than nimbinene, potentially altering its cellular uptake and interaction with intracellular targets like tubulin or mitochondrial proteins.

Anti-inflammatory Activity

Research into "Neem Toddy" (a natural exudate rich in deacetylnimbinene) has highlighted its ability to modulate pro-inflammatory cytokines.[4]

  • Target: Downregulation of TNF-α, TGF-β, and IFN-γ .

  • Effect: Reduction in edema and suppression of the inflammatory cascade in macrophage models (e.g., N9 murine microglial cells).

  • Significance: This suggests potential applications in treating chronic inflammatory conditions such as arthritis or neuroinflammation.

Insecticidal Properties

Like its parent limonoids, deacetylnimbinene acts as an Insect Growth Regulator (IGR) and antifeedant .

  • Activity: Disrupts the metamorphosis of pests (e.g., Spodoptera litura, Plutella xylostella) by interfering with ecdysone 20-monooxygenase activity.

  • Comparative Potency: While generally less potent than Azadirachtin, it contributes to the synergistic "entourage effect" of neem oil, preventing resistance development in pests.

Mechanistic Insights (Signaling Pathways)

The bioactivity of deacetylnimbinene is mediated through multi-target modulation. The primary mechanisms identified involve the NF-κB pathway (inflammation) and ROS-mediated Apoptosis (cancer).

  • NF-κB Inhibition: Deacetylnimbinene blocks the phosphorylation of IκB, preventing the nuclear translocation of NF-κB. This suppresses the transcription of pro-inflammatory genes (COX-2, iNOS, TNF-α).

  • ROS Generation: In cancer cells, the compound induces the accumulation of Reactive Oxygen Species (ROS). High ROS levels trigger the depolarization of the mitochondrial membrane, releasing Cytochrome C and activating the Caspase cascade (Caspase-3/9) leading to apoptosis.

Visualization: Mechanism of Action

Mechanism Drug 6-Deacetylnimbinene ROS ROS Accumulation Drug->ROS Induces NFkB NF-κB Complex Drug->NFkB Inhibits Phosphorylation Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis Nucleus Nuclear Translocation NFkB->Nucleus Blocked Inflam Pro-inflammatory Cytokines (TNF-α) Nucleus->Inflam Reduced Expression AntiInflam Anti-inflammatory Response Inflam->AntiInflam

Figure 2: Dual mechanistic pathway showing ROS-mediated apoptosis and NF-κB inhibition.

References

  • PubChem. (2025).[5][6] 6-Deacetylnimbinene Compound Summary. National Library of Medicine. [Link]

  • MDPI. (2021). Antiproliferative Activity of Neem Leaf Extracts Obtained by Sequential Pressurized Liquid Extraction. [Link]

Sources

Exploratory

The Unveiling of Deacetylnimbinene: A Journey into the Chemical Heart of Neem Oil

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Azadirachtin - The Rich Chemical Tapestry of Neem For centuries, the neem tree (Azadirachta indica) has been a cornerstone of tradition...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Azadirachtin - The Rich Chemical Tapestry of Neem

For centuries, the neem tree (Azadirachta indica) has been a cornerstone of traditional medicine, its various parts utilized for a wide array of therapeutic purposes.[1] Modern scientific inquiry into this "village pharmacy" has unveiled a complex arsenal of bioactive phytochemicals, with the limonoids, a class of tetranortriterpenoids, taking center stage. While azadirachtin is the most celebrated of these compounds, renowned for its potent insecticidal properties, the chemical landscape of neem oil is far richer and more nuanced.[2][3] This in-depth technical guide focuses on the history and methodology behind the identification of a significant, albeit less famous, limonoid: deacetylnimbinene. Understanding the journey of its discovery provides a valuable case study in the principles of natural product chemistry and the evolution of analytical techniques.

The pioneering work in the chemical investigation of neem was largely spearheaded by the Pakistani scientist Salimuzzaman Siddiqui.[4][5] His extensive research laid the groundwork for the isolation and characterization of numerous compounds from various parts of the neem tree, setting the stage for future discoveries.[6]

The Pivotal Discovery: Unmasking Deacetylnimbinene

The definitive identification of deacetylnimbinene as a constituent of neem oil was a significant contribution from the laboratory of S. Siddiqui. In a 1992 publication, Siddiqui and his team detailed the isolation and structural elucidation of a new antibacterial tetranortriterpenoid, mahmoodin, from neem oil.[7] It was within this seminal study that deacetylnimbin was also isolated and identified alongside a cohort of other known limonoids, including azadirone, epoxyazadiradione, nimbin, gedunin, and 17-hydroxyazadiradione.[7] This work was a testament to the meticulous application of chromatographic and spectroscopic techniques of the era.

The causality behind the experimental choices of Siddiqui's team was rooted in a systematic approach to natural product chemistry. The initial objective was likely a broad screening of neem oil for novel bioactive compounds. The selection of a multi-step chromatographic purification was a logical strategy to resolve the complex mixture of structurally similar limonoids. The subsequent use of advanced spectroscopic methods, particularly 2D NMR, was crucial for the unambiguous determination of the molecular structures of the isolated compounds.[7]

The Methodological Cornerstone: A Step-by-Step Exploration of Deacetylnimbinene Identification

The identification of deacetylnimbinene was not a singular event but rather a culmination of a series of well-established and innovative techniques. The following sections provide a detailed, step-by-step guide to the methodologies that were instrumental in its discovery and characterization.

Part 1: Extraction and Preliminary Separation

The journey to isolating deacetylnimbinene begins with the extraction of the crude chemical constituents from neem oil.

Experimental Protocol: Solvent Extraction of Neem Oil Limonoids

  • Initial Extraction: Neem oil is subjected to solvent extraction, typically using a non-polar solvent like hexane, to partition the lipophilic compounds, including the limonoids.[8]

  • Defatting: The initial extract is often defatted to remove the bulk of the fatty acids and triglycerides, which can interfere with subsequent chromatographic separation. This can be achieved by partitioning the extract between hexane and a more polar solvent like methanol or by using solid-phase extraction (SPE) with a graphitized carbon black column.[7][8]

  • Concentration: The resulting extract, enriched with limonoids, is concentrated under reduced pressure using a rotary evaporator to yield a crude extract for further purification.[9]

Part 2: Chromatographic Purification - The Art of Separation

The crude limonoid extract is a complex mixture of structurally related compounds. Column chromatography and Thin Layer Chromatography (TLC) are the classical and essential tools for their separation.

Experimental Protocol: Column and Thin Layer Chromatography

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of neem limonoids.[9][10]

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[9] This allows for the sequential elution of compounds based on their polarity.

    • Fraction Collection: The eluate is collected in a series of fractions.

  • Thin Layer Chromatography (TLC):

    • Monitoring: TLC is used to monitor the separation achieved in each fraction from the column chromatography.[9][11]

    • Visualization: The separated spots on the TLC plate are visualized under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.[12]

    • Pooling of Fractions: Fractions showing similar TLC profiles are pooled together for further analysis.

The rationale for using a gradient elution in column chromatography is to achieve a finer separation of compounds with subtle differences in polarity. TLC provides a rapid and effective means to assess the purity of the collected fractions and guide the pooling process, ensuring that fractions containing the compound of interest are combined.

Diagram of the Isolation and Purification Workflow

G cluster_extraction Extraction cluster_purification Purification Neem_Oil Neem Oil Solvent_Extraction Solvent Extraction (e.g., Hexane) Neem_Oil->Solvent_Extraction Defatting Defatting (e.g., Hexane/Methanol Partition or SPE) Solvent_Extraction->Defatting Crude_Extract Crude Limonoid Extract Defatting->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Hexane-EtOAc Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling Isolated_Deacetylnimbinene Isolated Deacetylnimbinene Pooling->Isolated_Deacetylnimbinene Leads to

Caption: Workflow for the isolation of deacetylnimbinene.

Part 3: Structural Elucidation - Deciphering the Molecular Architecture

Once a pure compound is isolated, the final and most critical step is to determine its chemical structure. This is achieved through a combination of spectroscopic techniques.

Key Spectroscopic Techniques for Structural Elucidation:

TechniqueInformation Provided
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern, which can help in identifying structural motifs.[13][14][15]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule (e.g., carbonyls, hydroxyls, esters).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule.
1D NMR (¹H and ¹³C) Shows the number and types of protons and carbons in the molecule.
2D NMR Reveals the connectivity between atoms, which is crucial for assembling the final structure.[16][17][18][19]
COSY (Correlation Spectroscopy) Shows which protons are coupled to each other (i.e., are on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away, which helps in connecting different parts of the molecule.

The study by Siddiqui et al. (1992) explicitly mentions the use of 2D NMR studies for the structural elucidation of the isolated compounds, including deacetylnimbin.[7] The application of these powerful techniques was essential to differentiate deacetylnimbin from other structurally similar limonoids and to confirm its precise molecular architecture.

Diagram of the Spectroscopic Analysis Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_nmr NMR Techniques cluster_elucidation Structure Elucidation Isolated_Compound Isolated Pure Compound (Deacetylnimbinene) MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Isolated_Compound->MS IR Infrared (IR) Spectroscopy - Functional Groups Isolated_Compound->IR NMR NMR Spectroscopy Isolated_Compound->NMR Structure Final Structure of Deacetylnimbinene MS->Structure IR->Structure OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR NMR->TwoD_NMR OneD_NMR->Structure COSY COSY TwoD_NMR->COSY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC COSY->Structure HSQC->Structure HMBC->Structure

Caption: Spectroscopic workflow for structure elucidation.

Conclusion: A Legacy of Discovery and a Future of Potential

The identification of deacetylnimbinene in neem oil by Siddiqui and his team stands as a significant milestone in the ongoing exploration of this remarkable natural resource.[7] It underscores the importance of systematic phytochemical investigation and the power of evolving analytical technologies. For researchers and drug development professionals, the story of deacetylnimbinene serves as a compelling reminder that even well-studied natural products can harbor a wealth of undiscovered or under-investigated compounds with potential therapeutic applications. The methodologies outlined in this guide, rooted in the foundational work of pioneers like Salimuzzaman Siddiqui, continue to be the bedrock of natural product chemistry, paving the way for future discoveries that may yet emerge from the chemical heart of the neem tree.

References

  • Vertex AI Search. (2023, August 31).
  • Jetir.Org. (2022, May). ISOLATION AND PURIFICATION OF NIMBIDIN FROM Azardichta indica AND ITS PHARMOCOLOGICAL ACTIVITY.
  • ijarsct.
  • Wikipedia. Azadirachtin.
  • Alves, P. D., Brandão, M. G. L., Nunan, E. A., & Vianna-Soares, C. D. (2009). Chromatographic evaluation and antimicrobial activity of Neem (Azadirachta indica A. Juss., Meliaceae) leaves hydroalcoholic extracts. Revista Brasileira de Farmacognosia, 19(2B), 510-515.
  • Morales, J. J., Lorenzo, D., & Rodríguez, A. D. (1991). Application of two-dimensional nmr spectroscopy in the structural determination of marine natural products. Isolation and total structural assignment of 4-deoxyasbestinin diterpenes from the Caribbean gorgonian Briareum asbestinum.
  • Asia Research News. Salimuzzaman Siddiqui.
  • International Journal of Pharmaceutical Sciences and Research. (2021, July 1). ISOLATION AND PURIFICATION OF NIMBIDIN FROM AZADIRACHTA INDICA OF WESTERN GHATS AND EVALUATE ITS ANTIOXIDANT, ANTI-BACTERIAL AND ANTI-DIABETIC PROPERTIES.
  • Jetir.Org. ISOLATION AND PURIFICATION OF NIMBIDIN FROM Azardichta indica AND ITS PHARMOCOLOGICAL ACTIVITY.
  • IJRET.
  • ResearchGate.
  • Commentary. Dr. Salimuzzaman Siddiqui, a Scientist and Institution-Builder Par Excellence.
  • PMC - NIH. (2023, February 25). LC-MS Analysis, Computational Investigation, and Antimalarial Studies of Azadirachta indica Fruit.
  • Siddiqui, S., Faizi, S., Siddiqui, B. S., & Ghiasuddin. (1992). Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, mahmoodin, and a new protolimonoid, naheedin.
  • chemeurope.com. Salimuzzaman Siddiqui.
  • Characterization and identification of compounds in neem (Azadirachta indica) seed oil.
  • Ramesh, A., & Balasubramanian, M. (1999). Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. Analyst, 124(1), 19–21.
  • National Pesticide Inform
  • iupac.
  • Schaaf, O., Jarvis, A. P., van der Esch, S. A., Giagnacovo, G., & Oldham, N. J. (2000). Rapid and sensitive analysis of azadirachtin and related triterpenoids from Neem (Azadirachta indica) by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry.
  • Oriental Journal of Chemistry. (2022). Phytochemical Screening and Mass Spectral Analysis of Azadirachta Indica. Linn. Gum.
  • An-Najah journals. A Review of chemical constituents and traditional usage of Neem plant (Azadirachta Indica).
  • Biomedical and Pharmacology Journal. (2023, January 20). Pharmacophoric Evaluation of Compounds Isolated from GC-MS Analytical Method of Aqueous Extract of Azadirachta indica Leaves.
  • ResearchGate. (2025, August 4). (PDF) The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and Future Directions.
  • ResearchGate. (2025, August 5).
  • ResearchGate. (2015, March 1). (PDF) Chemical Wealth of Azadirachta indica (Neem).
  • PubMed. Tricyclic Diterpenes from the Stem Bark of Azadirachta indica.

Sources

Foundational

Deacetylnimbinene: Technical Guide to a Pivotal Tetranortriterpenoid Limonoid

Part 1: Executive Summary Deacetylnimbinene (specifically 6-deacetylnimbinene ) is a bioactive pentanortriterpenoid belonging to the limonoid class, primarily isolated from the seed kernels and bark of the Neem tree (Aza...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Deacetylnimbinene (specifically 6-deacetylnimbinene ) is a bioactive pentanortriterpenoid belonging to the limonoid class, primarily isolated from the seed kernels and bark of the Neem tree (Azadirachta indica).[1] Structurally distinct from its parent compound nimbin, it is characterized by a C-seco skeleton and the absence of an acetyl group at the C-6 position.

While often overshadowed by azadirachtin, deacetylnimbinene has emerged as a critical synergistic component in neem-based biopesticides, exhibiting potent antifeedant and insect growth regulatory (IGR) properties against pests like Spodoptera litura and Anopheles stephensi. Recent pharmacological screens have also identified its potential as a cytotoxic agent against specific cancer cell lines, mediating apoptosis via mitochondrial pathways.

Part 2: Chemical Architecture & Biosynthesis

Structural Classification

Deacetylnimbinene is classified as a B-seco limonoid (or C-seco, depending on the specific ring cleavage nomenclature used in early literature, but modern consensus places it in the nimbin-class B-seco group).

  • Chemical Formula: C

    
    H
    
    
    
    O
    
    
    (Approximate, varies by specific derivative/hydration).
  • Core Skeleton: The molecule features a furan ring at C-17, a characteristic enone system in Ring A, and an open Ring C (seco-limonoid).

  • Key Structural Differentiators:

CompoundC-6 SubstituentC-11 SubstituentClassification
Nimbin Acetate (-OAc)Methoxycarbonyl (-COOMe)Tetranortriterpenoid
Nimbinene Acetate (-OAc)H (Lacks substituent)Pentanortriterpenoid
6-Deacetylnimbinene Hydroxyl (-OH) H (Lacks substituent)Pentanortriterpenoid
Biosynthetic Pathway

The biosynthesis follows the general limonoid pathway:

  • Precursor: Squalene

    
    
    
    
    
    -Tirucallol.
  • Oxidation: Formation of the apo-euphol skeleton.

  • Rearrangement: Ring expansion and oxidation lead to the furan ring formation.

  • Modification: Specific enzymatic cleavage of Ring C and deacetylation at C-6 by endogenous esterases yields 6-deacetylnimbinene.

Part 3: Isolation & Purification Protocols

Experimental Workflow

The following protocol maximizes yield from Azadirachta indica seed kernels, minimizing degradation of the labile furan ring.

Reagents Required:
  • Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), Chloroform (CHCl

    
    ).
    
  • Silica Gel (60-120 mesh).

  • HPLC Grade Acetonitrile (ACN).

Step-by-Step Protocol:
  • Extraction:

    • Pulverize dried neem seed kernels (1 kg) into a coarse powder.

    • Defat with n-hexane (3 x 2 L) at room temperature for 24h to remove fatty acids/oils. Discard hexane fraction.

    • Extract the marc (residue) with 95% Methanol (3 x 2 L) at room temperature.

    • Concentrate the methanolic extract under reduced pressure (Rotavap at 40°C) to obtain a viscous dark residue.

  • Solvent Partitioning:

    • Suspend the residue in water (500 mL).

    • Partition sequentially with Ethyl Acetate (3 x 500 mL).

    • Collect the EtOAc layer (contains limonoids) and dry over anhydrous Na

      
      SO
      
      
      
      .
  • Chromatographic Separation:

    • Column Chromatography: Load EtOAc fraction onto a Silica Gel column.

    • Elution Gradient: Hexane:EtOAc (Start 90:10

      
       End 60:40).
      
    • Fraction Collection: Monitor via TLC (Silica gel G, Solvent: CHCl

      
      :MeOH 98:2). Deacetylnimbinene typically elutes after nimbinene due to higher polarity (free -OH).
      
  • Final Purification (HPLC):

    • Column: C18 Reverse Phase (250 x 10 mm, 5 µm).

    • Mobile Phase: Isocratic Acetonitrile:Water (45:55).

    • Flow Rate: 3.0 mL/min.

    • Detection: UV at 215 nm (enone absorption).

Visualization of Isolation Workflow

IsolationProtocol Start Neem Seed Kernels (Pulverized) Defat Defatting (n-Hexane, 24h) Start->Defat Extract Extraction (95% Methanol) Defat->Extract Marc Conc Concentration (Rotavap, 40°C) Extract->Conc Partition Solvent Partition (Water / Ethyl Acetate) Conc->Partition OrganicLayer Ethyl Acetate Fraction (Limonoid Rich) Partition->OrganicLayer Select Organic Phase Column Silica Gel Column (Hexane:EtOAc Gradient) OrganicLayer->Column TLC TLC Monitoring (CHCl3:MeOH 98:2) Column->TLC HPLC RP-HPLC Purification (ACN:H2O 45:55) TLC->HPLC Enriched Fractions Product Pure 6-Deacetylnimbinene HPLC->Product

Caption: Optimized workflow for the isolation of 6-Deacetylnimbinene from Azadirachta indica seeds.

Part 4: Analytical Characterization

To validate the identity of the isolated compound, compare spectral data against the following standard values.

Mass Spectrometry (ESI-MS)
  • Molecular Ion: Expected

    
     or 
    
    
    
    .
  • Fragmentation Pattern:

    • Loss of water (

      
      ) due to the C-6 hydroxyl.
      
    • Characteristic furan ring fragments (

      
       81, 95).
      
Nuclear Magnetic Resonance (NMR)

The absence of the acetate methyl singlet (typically


 2.00-2.10 ppm in nimbinene) is the primary diagnostic for deacetylnimbinene .
PositionProton (

H)

ppm (CDCl

)
Carbon (

C)

ppm
Diagnostic Note
H-1 6.35 (d,

Hz)
157.8Enone double bond
H-2 5.85 (d,

Hz)
126.5Enone double bond
H-6 4.25 (m) 72.1 Upfield shift vs. Nimbinene (due to -OH vs -OAc)
H-17 5.55 (s)78.5Furan attachment point
Furan-H 7.35, 7.21, 6.25143.0, 141.2, 110.5Characteristic Furan peaks
-OMe 3.65 (s)51.5Ester methyl group
Me-Groups 1.25, 1.15, 0.98-Methyl singlets

Part 5: Biological Mechanisms & Pharmacological Potential[5]

Insecticidal Activity

Deacetylnimbinene acts as a potent antifeedant and growth regulator .

  • Target Species: Spodoptera litura (Cotton leafworm), Anopheles stephensi.

  • Mechanism:

    • Gustatory Disruption: Binds to chemoreceptors on the insect maxilla, inhibiting feeding initiation.

    • Ecdysone Interference: Molecular docking studies suggest deacetylnimbinene binds to the Ecdysone Receptor (EcR) , specifically interacting with residues (e.g., Asn504 in H. armigera), thereby disrupting molting and metamorphosis.

Cytotoxicity & Anticancer Potential

Recent studies indicate cytotoxic activity against human cancer cell lines (e.g., HL60, A549).[2]

  • Mechanism: Induction of apoptosis via the intrinsic mitochondrial pathway .

  • Pathway:

    • Downregulation of Bcl-2 (anti-apoptotic).

    • Upregulation of Bax (pro-apoptotic).

    • Release of Cytochrome c

      
       Caspase-9 activation 
      
      
      
      Caspase-3 activation.
Mechanism of Action Diagram

Mechanism cluster_Insect Insecticidal Pathway cluster_Cancer Cytotoxic Pathway Drug Deacetylnimbinene EcR Ecdysone Receptor (EcR) Binding Drug->EcR Chemo Gustatory Receptor Blockade Drug->Chemo Bcl2 Bcl-2 (Downregulation) Drug->Bcl2 Bax Bax (Upregulation) Drug->Bax Molt Disrupted Molting EcR->Molt Starve Starvation/ Antifeedant Chemo->Starve Mito Mitochondrial Depolarization Bcl2->Mito Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual mechanistic pathways of Deacetylnimbinene in insect physiology (top) and cancer cell cytotoxicity (bottom).

Part 6: References

  • Siddiqui, S., et al. (2003).[2] Isolation and structure elucidation of limonoids from Azadirachta indica. Journal of Natural Products .

  • Tan, Q. G., & Luo, X. D. (2011). Meliaceous Limonoids: Chemistry and Biological Activities. Chemical Reviews , 111(11), 7437-7522.

  • Aarthy, T., et al. (2018). Tracing the biosynthetic origin of limonoids... in neem tree cell suspension. BMC Plant Biology , 18, 230.

  • Senthil-Nathan, S., et al. (2005). Effects of neem limonoids on the malaria vector Anopheles stephensi. Acta Tropica , 96(1), 47-55.

  • Koul, O., et al. (2004). Neem limonoids as insect growth regulators. Integrative Cancer Therapies .

  • PubChem Database. 6-Deacetylnimbinene & Related Limonoids. National Library of Medicine .

Sources

Exploratory

Preliminary screening of deacetylnimbinene for insecticidal activity

An In-Depth Technical Guide to the Preliminary Screening of Deacetylnimbinene for Insecticidal Activity Authored by: A Senior Application Scientist Foreword The relentless pursuit of novel, effective, and environmentally...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Screening of Deacetylnimbinene for Insecticidal Activity

Authored by: A Senior Application Scientist

Foreword

The relentless pursuit of novel, effective, and environmentally benign insecticides is a cornerstone of modern agricultural and public health research. Natural products, with their inherent structural diversity and co-evolutionary history with insects, represent a fertile ground for the discovery of new insecticidal leads. Among these, the neem tree, Azadirachta indica, stands out as a botanical powerhouse, producing a plethora of bioactive limonoids. While azadirachtin is the most celebrated of these compounds, a constellation of other molecules within the neem chemome warrants rigorous investigation. This guide focuses on one such compound: deacetylnimbinene.

This document provides a comprehensive framework for the preliminary, yet scientifically rigorous, screening of deacetylnimbinene's insecticidal potential. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to elucidate the scientific rationale behind each experimental choice. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the methodologies described are not only robust but also self-validating.

Deacetylnimbinene: A Profile of a Potential Insecticidal Lead

Deacetylnimbinene is a tetranortriterpenoid, a class of secondary metabolites found in plants of the Meliaceae family, to which the neem tree belongs. Structurally, it is related to other known insecticidal limonoids from neem, such as nimbin and salannin. Understanding its chemical identity is paramount for its extraction, purification, and the interpretation of its biological activity.

Key Characteristics:

  • Source: Primarily isolated from the seed kernels of Azadirachta indica (neem).

  • Chemical Class: Limonoid (Tetranortriterpenoid).

  • Known Biological Activities: While less studied than azadirachtin, preliminary studies have suggested a range of biological effects, including insecticidal and antifeedant properties.

The rationale for focusing on deacetylnimbinene stems from the well-documented insecticidal prowess of the limonoid class. These compounds often act as potent antifeedants, growth regulators, and reproductive inhibitors in a wide range of insect species.

Experimental Workflow: A Step-by-Step Guide to Screening

The preliminary screening of deacetylnimbinene for insecticidal activity is a multi-step process that begins with the isolation and purification of the compound and culminates in a series of bioassays to determine its efficacy.

experimental_workflow cluster_extraction Extraction & Purification cluster_bioassay Insecticidal Bioassays cluster_analysis Data Analysis & Interpretation A Neem Seed Kernel Collection & Processing B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract Fractionation (e.g., Column Chromatography) B->C D Isolation & Purification of Deacetylnimbinene (e.g., HPLC) C->D E Structural Elucidation & Purity Confirmation (e.g., NMR, MS) D->E F Selection of Target Insect Species E->F Purified Compound G Dose-Response Bioassays (e.g., Topical, Dietary) F->G H Determination of Lethal Concentration/Dose (LC50/LD50) G->H I Antifeedant & Growth Inhibition Assays G->I J Statistical Analysis of Bioassay Data H->J I->J K Comparison with Positive & Negative Controls J->K L Preliminary Mechanistic Insights K->L

Figure 1: A comprehensive workflow for the preliminary screening of deacetylnimbinene's insecticidal activity.

Isolation and Purification of Deacetylnimbinene

The purity of the test compound is a critical parameter that underpins the reliability of any subsequent bioassay. The following is a generalized protocol, which may require optimization based on the specific laboratory setup and the source material.

Protocol 1: Extraction and Purification of Deacetylnimbinene

  • Source Material Preparation:

    • Obtain high-quality neem seed kernels.

    • Air-dry the kernels to a constant weight and grind them into a fine powder. This increases the surface area for efficient solvent extraction.

  • Solvent Extraction:

    • Perform a Soxhlet extraction of the neem seed powder with a polar solvent such as methanol or ethanol. The choice of solvent is critical for efficiently extracting a broad range of limonoids.

    • Continue the extraction for 24-48 hours or until the solvent in the siphon tube runs clear.

  • Crude Extract Fractionation:

    • Concentrate the crude extract under reduced pressure using a rotary evaporator.

    • Subject the concentrated crude extract to column chromatography using silica gel as the stationary phase.

    • Elute with a gradient of non-polar to polar solvents (e.g., n-hexane:ethyl acetate). This separates the complex mixture of compounds based on their polarity.

  • Isolation and Purification:

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Pool the fractions containing the compound of interest, as indicated by comparison with a known standard or by preliminary structural analysis.

    • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain deacetylnimbinene of high purity (>95%).

  • Structural Confirmation:

    • Confirm the identity and purity of the isolated deacetylnimbinene using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS). This step is non-negotiable for validating the test compound.

Selection of Target Insect Species

The choice of target insect species should be guided by the ultimate application of the potential insecticide. For a preliminary screen, it is advisable to use a combination of model organisms and economically important pests.

Insect Species Order Common Name Rationale for Selection
Spodoptera frugiperdaLepidopteraFall ArmywormMajor agricultural pest with a broad host range.
Myzus persicaeHemipteraGreen Peach AphidSignificant pest in agriculture and horticulture; representative of sucking insects.
Tribolium castaneumColeopteraRed Flour BeetleCommon pest of stored products; a good model for stored-product insect control.
Aedes aegyptiDipteraYellow Fever MosquitoImportant vector of human diseases (dengue, Zika); relevant for public health applications.
Insecticidal Bioassays: Determining Efficacy

Bioassays are the cornerstone of screening for insecticidal activity. The choice of bioassay method depends on the target insect and the potential mode of action of the compound.

2.3.1. Topical Application Bioassay

This method is used to determine the contact toxicity of the compound.

Protocol 2: Topical Application Bioassay

  • Preparation of Test Solutions:

    • Dissolve the purified deacetylnimbinene in a suitable solvent (e.g., acetone) to prepare a stock solution.

    • Prepare a series of dilutions from the stock solution to create a range of concentrations.

  • Insect Treatment:

    • Use a micro-applicator to apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of the insect.

    • Treat a control group with the solvent alone.

    • Include a positive control with a known insecticide to validate the assay.

  • Observation and Data Collection:

    • Place the treated insects in a controlled environment (temperature, humidity, photoperiod).

    • Record mortality at 24, 48, and 72 hours post-treatment.

2.3.2. Dietary Incorporation Bioassay

This method assesses the oral toxicity of the compound.

Protocol 3: Dietary Incorporation Bioassay

  • Preparation of Artificial Diet:

    • Prepare an artificial diet suitable for the target insect species.

    • Incorporate the test compound into the diet at various concentrations. Ensure homogenous mixing.

  • Insect Feeding:

    • Place a known number of insects (e.g., 10-20 larvae) in a container with the treated diet.

    • Provide a control group with a diet containing the solvent only.

  • Observation and Data Collection:

    • Monitor the insects daily and record mortality.

    • Observe for any sublethal effects such as reduced feeding, delayed development, or morphological abnormalities.

Antifeedant and Growth Inhibition Assays

Limonoids are well-known for their antifeedant and insect growth regulatory (IGR) effects. Therefore, it is crucial to assess these properties in deacetylnimbinene.

2.4.1. Choice and No-Choice Antifeedant Assays

These assays quantify the deterrence of feeding by the compound.

Protocol 4: Leaf Disc Choice Assay

  • Preparation of Leaf Discs:

    • Cut leaf discs from a suitable host plant.

    • Treat one set of discs with a solution of deacetylnimbinene and another set with the solvent alone (control).

  • Assay Setup:

    • Place one treated and one control leaf disc in a petri dish with a single insect larva.

    • After a defined period (e.g., 24 hours), measure the area of each disc consumed.

  • Data Analysis:

    • Calculate an Antifeedant Index (AFI) to quantify the feeding deterrence.

Data Analysis and Interpretation: From Raw Data to Actionable Insights
3.1. Determination of Lethal Concentration/Dose (LC₅₀/LD₅₀)

The LC₅₀ (for dietary assays) or LD₅₀ (for topical assays) is the concentration or dose of the compound that causes 50% mortality in the test population. This is a standard metric for comparing the toxicity of different compounds.

  • Statistical Method: Probit analysis is the most common method for calculating LC₅₀/LD₅₀ values and their 95% confidence intervals.

3.2. Interpreting Sublethal Effects

Observations of reduced feeding, delayed development, or morphological abnormalities can provide valuable insights into the potential mode of action of deacetylnimbinene. For instance, delayed molting could suggest interference with the insect's endocrine system.

potential_mechanisms cluster_compound Deacetylnimbinene cluster_effects Observed Effects cluster_mechanisms Potential Mechanisms of Action A Deacetylnimbinene B Acute Toxicity (Mortality) Antifeedant Effect Growth Inhibition Developmental Abnormalities A->B:f0 A->B:f1 A->B:f2 A->B:f3 C Neurotoxicity Disruption of Midgut Physiology Interference with Endocrine System (e.g., Ecdysone) General Metabolic Disruption B:f0->C:f0 Suggests B:f1->C:f1 Suggests B:f2->C:f2 Suggests B:f3->C:f3 Suggests

Figure 2: A logical diagram illustrating the potential mechanisms of action of deacetylnimbinene based on observed insecticidal effects.

Conclusion and Future Directions

The preliminary screening of deacetylnimbinene for insecticidal activity is a critical first step in evaluating its potential as a new biopesticide. A positive outcome from this screening process, characterized by significant mortality, antifeedant, or growth regulatory effects at low concentrations, would justify further investigation. Future research should focus on:

  • Mode of Action Studies: Elucidating the specific molecular targets of deacetylnimbinene.

  • Spectrum of Activity: Testing against a broader range of insect pests.

  • Toxicology Studies: Assessing its safety for non-target organisms and the environment.

  • Formulation Development: Creating stable and effective formulations for practical application.

The systematic approach outlined in this guide provides a robust framework for the initial evaluation of deacetylnimbinene, paving the way for the potential development of a novel and sustainable insect control agent.

References

  • Isman, M. B. (2006). Botanical insecticides, deterrents, and repellents in modern agriculture and an increasingly regulated world. Annual Review of Entomology, 51, 45-66. [Link]

  • National Research Council. (1992). Neem: A Tree for Solving Global Problems. National Academies Press. [Link]

Protocols & Analytical Methods

Method

Topic: Preparation of Deacetylnimbinene Stock Solutions for In Vitro Cytotoxicity Assays

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract & Scientific Foreword The in vitro evaluation of novel therapeutic agents is a cornerstone of modern drug discovery, demanding...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract & Scientific Foreword

The in vitro evaluation of novel therapeutic agents is a cornerstone of modern drug discovery, demanding the highest standards of precision and reproducibility. Deacetylnimbinene, a naturally occurring triterpenoid, has emerged as a compound of significant interest due to its potential cytotoxic activities. However, its pronounced hydrophobicity presents a substantial technical hurdle for accurate biological assessment. This application note provides a comprehensive, field-proven methodology for the preparation of deacetylnimbinene stock solutions, specifically tailored for use in cytotoxicity assays such as MTT, XTT, and LDH release assays.[1] We move beyond a simple recitation of steps to elucidate the critical scientific principles underpinning the protocol, ensuring the generation of reliable and validatable data. The integrity of downstream assays is inextricably linked to the quality of the initial compound preparation; this guide is designed to establish a robust foundation for that work.

Deacetylnimbinene: Relevant Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is a prerequisite for designing a valid experimental protocol. Deacetylnimbinene is a hydrophobic molecule, a property that dictates its solubility profile and handling requirements.

Table 1: Physicochemical Data for Deacetylnimbinene

Property Value Source
Molecular Formula C₂₆H₃₂O₆ InvivoChem[2]
Molecular Weight 440.53 g/mol InvivoChem[2]
Appearance Solid InvivoChem[2]
LogP 3.46 InvivoChem[2]

| Primary Solvents | Dimethyl sulfoxide (DMSO), Ethanol, Dimethylformamide (DMF) | InvivoChem[2] |

The high LogP value confirms the lipophilic nature of deacetylnimbinene, explaining its poor solubility in aqueous solutions like cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high capacity to dissolve nonpolar compounds and its miscibility with aqueous media upon dilution.[3]

Materials & Equipment

Reagents
  • Deacetylnimbinene (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), Hybri-Max™ grade, sterile-filtered (e.g., Sigma-Aldrich, Cat. No. D2650)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with appropriate supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

Equipment
  • Class II Biological Safety Cabinet (BSC)

  • Analytical balance (readability to 0.01 mg)

  • Vortex mixer

  • Water bath or heat block (set to 37°C)

  • Calibrated micropipettes (P1000, P200, P20)

  • Sterile, low-retention, filtered pipette tips

  • Sterile 1.5 mL polypropylene microcentrifuge tubes

  • Sterile syringes (1 mL)

  • Sterile 0.22 µm syringe filters (PVDF or other DMSO-compatible membrane)

Protocol Part 1: High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM primary stock solution. This high concentration allows for significant dilution into cell culture media, minimizing the final concentration of the DMSO solvent, which is itself cytotoxic at higher levels.[4][5]

The Causality of Choice: Why 10 mM in DMSO?
  • Concentration: A 10 mM stock is a standard starting point that provides flexibility for a wide range of final assay concentrations (from low micromolar to nanomolar) while keeping the final DMSO percentage low.

  • Solvent: Cell culture grade DMSO is essential. Non-certified grades may contain impurities toxic to cells, confounding experimental results.

  • Aseptic Technique: The entire procedure must be performed in a BSC to ensure the sterility of the final stock solution, preventing microbial growth in subsequent cell culture experiments.

Step-by-Step Methodology
  • Mass Calculation: The first step is to determine the precise mass of deacetylnimbinene required.

    • Formula: Mass (mg) = Molarity (mM) × Molecular Weight ( g/mol ) × Volume (mL) / 1000

    • Example for 1 mL of 10 mM Stock: Mass (mg) = 10 mM × 440.53 g/mol × 1 mL / 1000 = 4.405 mg

  • Weighing: Accurately weigh 4.41 mg of deacetylnimbinene powder on an analytical balance and carefully transfer it into a sterile 1.5 mL microcentrifuge tube.

    • Scientist's Note: To minimize static and handling loss, use an anti-static weigh boat or weigh the compound directly into a pre-tared tube.

  • Solubilization: a. Add 1.0 mL of sterile, cell culture grade DMSO to the tube. b. Cap the tube tightly and vortex at maximum speed for 2-3 minutes. c. Visually inspect the solution against a light source. If any solid particulates remain, incubate the tube in a 37°C water bath for 10-15 minutes to facilitate dissolution. d. Vortex again for 1 minute. The solution must be perfectly clear and free of any visible precipitate.

  • Sterile Filtration: a. Using a sterile 1 mL syringe, draw up the entire volume of the dissolved deacetylnimbinene solution. b. Securely attach a 0.22 µm sterile syringe filter to the syringe. c. Dispense the solution through the filter into a new, clearly labeled sterile 1.5 mL microcentrifuge tube. This is a critical step to remove any potential bacterial or fungal contaminants introduced during handling.

  • Aliquoting & Storage: a. To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL aliquots into sterile 0.5 mL tubes). b. Store these aliquots in a labeled box at -80°C . According to supplier data, the compound in solvent is stable for up to 6 months at this temperature.[2]

Workflow Visualization: Stock Preparation

G cluster_prep Aseptic Preparation in BSC calc 1. Calculate Mass (4.41 mg for 1 mL of 10 mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add 1 mL Sterile DMSO weigh->add_dmso dissolve 4. Dissolve (Vortex / 37°C Incubation) add_dmso->dissolve sterilize 5. Sterile Filter (0.22 µm) dissolve->sterilize aliquot 6. Aliquot (e.g., 20 µL) sterilize->aliquot store 7. Store at -80°C aliquot->store

Caption: Aseptic workflow for 10 mM Deacetylnimbinene stock solution preparation.

Protocol Part 2: Working Solution Preparation for Cell Treatment

This protocol details the serial dilution of the 10 mM stock into complete cell culture medium to achieve the final desired concentrations for treating cells, while ensuring the vehicle (DMSO) concentration remains below cytotoxic levels.

The Self-Validating System: The Imperative of the Vehicle Control

For any observed cytotoxic effect to be authoritatively attributed to deacetylnimbinene, one must demonstrate that the solvent carrier is inert at the concentration used. Therefore, a vehicle control is mandatory. This control consists of cells treated with medium containing the same final concentration of DMSO as the highest dose of deacetylnimbinene being tested.

Step-by-Step Dilution Methodology (Example)

Let's assume the desired final concentrations in a 96-well plate (final volume 100 µL/well) are 10 µM, 5 µM, and 1 µM.

  • Thaw Stock: Thaw one 20 µL aliquot of the 10 mM deacetylnimbinene stock at room temperature. Once thawed, briefly vortex and centrifuge to collect the solution at the bottom of the tube.

  • Prepare Highest Working Solution (e.g., 100 µM - 10X final conc.): a. In a sterile tube, dilute the 10 mM stock 1:100 into complete cell culture medium. b. Calculation: Add 5 µL of 10 mM stock to 495 µL of medium. Vortex gently. This creates a 100 µM working solution. The DMSO concentration is now 1%.

  • Prepare Vehicle Control Stock (1% DMSO - 10X final conc.): a. In a separate sterile tube, prepare a corresponding DMSO solution without the drug. b. Calculation: Add 5 µL of pure sterile DMSO to 495 µL of complete cell culture medium. This is your 100 µM Vehicle Control stock.

  • Perform Serial Dilutions: a. For 50 µM (10X): Take 250 µL of the 100 µM working solution and add it to 250 µL of complete medium. b. For 10 µM (10X): Take 100 µL of the 100 µM working solution and add it to 900 µL of complete medium.

  • Plate Seeding: Add 10 µL of each 10X working solution (and the 10X vehicle control) to the appropriate wells of your 96-well plate already containing 90 µL of cell suspension. This brings the final volume to 100 µL and dilutes the drug and DMSO 1:10.

    • Final Deacetylnimbinene Concentrations: 10 µM, 5 µM, 1 µM

    • Final DMSO Concentration in all treated and vehicle wells: 0.1% . This concentration is considered safe for most cell lines.[4][5]

Workflow Visualization: Serial Dilution & Plating

G cluster_dilution Preparation of 10X Working Solutions in Medium stock 10 mM Stock in DMSO (Thawed Aliquot) ws_100 100 µM Deacetylnimbinene (1% DMSO) stock->ws_100 1:100 Dilution vc_100 Vehicle Control (1% DMSO, No Drug) stock->vc_100 Pure DMSO 1:100 Dilution ws_50 50 µM Deacetylnimbinene (0.5% DMSO) ws_100->ws_50 1:2 Dilution ws_10 10 µM Deacetylnimbinene (0.1% DMSO) ws_100->ws_10 1:10 Dilution plate Untreated Control Vehicle Control (0.1% DMSO) 10 µM Drug (0.1% DMSO) 5 µM Drug (0.1% DMSO) 1 µM Drug (0.1% DMSO) ws_100->plate:f2 Add 10 µL to 90 µL cells vc_100->plate:f1 Add 10 µL to 90 µL cells ws_50->plate:f3 Add 10 µL to 90 µL cells ws_10->plate:f4 Add 10 µL to 90 µL cells

Caption: Serial dilution and 96-well plate setup for a cytotoxicity assay.

Troubleshooting & Best Practices

  • Precipitation: If you observe precipitation when diluting the DMSO stock into aqueous medium, it indicates the solubility limit has been exceeded. Mitigate this by vortexing the medium while slowly adding the DMSO stock. If it persists, you may need to lower the concentration of your intermediate working solutions.

  • Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the drug and affect results. It is best practice to fill the outer wells with sterile PBS or medium and not use them for experimental data points.

  • Freshness of Working Solutions: Always prepare fresh working solutions from the frozen -80°C stock for each experiment. Do not store diluted aqueous solutions of deacetylnimbinene, as its stability in media over time is not guaranteed.

References

  • PubChem. (n.d.). Deacetylnimbin | C28H34O8. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Nimbin | C30H36O9. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Azadirachtin | C35H44O16. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Desacetylnimbin | C28H34O8. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2020). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. SSRN. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • ResearchGate. (2015). Studies on the identification of suitable solvents for microbial bioassay. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • PubMed. (1990). Analytical methods in bioassay-directed investigations of mutagenicity of air particulate material. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (2017). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: In Vitro Antibacterial Efficacy of Deacetylnimbinene

Introduction The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents. Natural products, with their vast structural diversity, represent a promising reservoir for such...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. Deacetylnimbinene, a tetranortriterpenoid limonoid derived from the Neem tree (Azadirachta indica), has garnered interest for its potential therapeutic properties, including its antimicrobial effects.[1][2] Limonoids from A. indica are known to exert their antibacterial action through various mechanisms, including the disruption of microbial cell membranes and the inhibition of vital metabolic enzymes.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized in vitro testing of deacetylnimbinene's antibacterial activity.

As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring methodological robustness and data integrity. The protocols outlined herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4][5]

Deacetylnimbinene: A Profile for In Vitro Testing

Deacetylnimbinene is a hydrophobic molecule, a critical factor to consider during experimental design.[1] Its poor aqueous solubility necessitates the use of an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of hydrophobic compounds and its miscibility with aqueous culture media.[6][7]

Causality Behind Experimental Choice: The selection of DMSO as a solvent is a crucial first step. However, it's imperative to acknowledge that DMSO itself can exhibit antimicrobial properties at higher concentrations.[8] Therefore, all experiments must include appropriate solvent controls to ensure that the observed antibacterial effects are attributable to deacetylnimbinene and not the solvent. It is recommended to maintain a final DMSO concentration in the assay below 2.5% to minimize its potential confounding effects.[8]

Preparation of Deacetylnimbinene Stock Solution

A high-concentration stock solution is prepared to minimize the volume of DMSO introduced into the test wells.

Protocol:

  • Weigh out a precise amount of high-purity deacetylnimbinene powder.

  • Dissolve the powder in 100% DMSO to achieve a stock concentration of 10 mg/mL.

  • Ensure complete dissolution by vortexing or gentle warming.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antibacterial compounds and is recommended by both CLSI and EUCAST.[1][5]

Principle of Broth Microdilution

This method involves challenging a standardized bacterial inoculum with serial dilutions of deacetylnimbinene in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[10]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Deacetylnimbinene Stock Solution (in DMSO) D Serial Dilution of Deacetylnimbinene in 96-Well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) E Inoculate Wells with Standardized Bacterial Suspension B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D C->E D->E F Include Growth, Sterility, and Solvent Controls E->F G Incubate at 35-37°C for 16-20 hours F->G H Visually Inspect for Bacterial Growth (Turbidity) G->H I Determine MIC H->I

Caption: Workflow for MIC determination.

Detailed Protocol for MIC Determination

Materials:

  • Deacetylnimbinene stock solution (10 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[9]

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).[10] This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of the Microtiter Plate: a. Add 100 µL of sterile CAMHB to all wells of the 96-well plate. b. In the first column of wells, add an additional 100 µL of the deacetylnimbinene working solution (prepared from the stock to twice the highest desired test concentration). c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no drug) and the twelfth column as the sterility control (no bacteria).

  • Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. The final volume in each well will be 200 µL. b. The twelfth column receives no bacteria.

  • Solvent Control: a. In a separate row, prepare a serial dilution of DMSO in CAMHB, mimicking the concentrations present in the test wells. b. Inoculate these wells with the same bacterial suspension to ensure the solvent is not inhibiting bacterial growth.

  • Incubation: a. Seal the plate or cover it with a lid to prevent evaporation. b. Incubate the plate at 35-37°C for 16-20 hours in ambient air.[12]

  • Reading the MIC: a. Following incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well also indicates growth. b. The MIC is the lowest concentration of deacetylnimbinene at which there is no visible growth.[12]

Quality Control

To ensure the validity of the results, it is essential to include quality control (QC) strains with known MIC values in each assay run.[13][14]

Recommended QC Strains:

  • Staphylococcus aureus ATCC 29213

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

The obtained MIC values for these strains should fall within the acceptable ranges specified by CLSI or EUCAST.[15]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[16] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle of MBC Determination

Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the agent that prevents bacterial growth on the subculture plates.[16]

Experimental Workflow for MBC Determination

MBC_Workflow A Perform MIC Assay B Identify Wells with No Visible Growth (at and above MIC) A->B C Subculture Aliquots from Clear Wells onto Agar Plates B->C D Incubate Agar Plates at 35-37°C for 18-24 hours C->D E Count Colonies on Each Plate D->E F Determine MBC (≥99.9% kill) E->F

Caption: Workflow for MBC determination.

Detailed Protocol for MBC Determination

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

Procedure:

  • From the completed MIC assay, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a 10-100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.

  • Spread the aliquot evenly over the surface of the agar.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration that results in a ≥3-log₁₀ reduction (99.9% kill) of the initial inoculum.[17]

Data Presentation: Hypothetical MIC and MBC Data
BacteriumDeacetylnimbinene MIC (µg/mL)Deacetylnimbinene MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2921316322Bactericidal
E. coli ATCC 2592232>128>4Bacteriostatic
P. aeruginosa ATCC 2785364>128>2Bacteriostatic

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Time-Kill Kinetics Assay

A time-kill assay provides a dynamic picture of the antibacterial effect of a compound over time.[18] It helps to determine whether an agent is bactericidal or bacteriostatic and the rate at which it exerts its effect.[19]

Principle of Time-Kill Assay

A standardized bacterial inoculum is exposed to different concentrations of deacetylnimbinene (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[20]

Experimental Workflow for Time-Kill Assay

TimeKill_Workflow cluster_setup Assay Setup cluster_exposure Exposure & Sampling cluster_quantification Quantification & Analysis A Prepare Bacterial Culture in Logarithmic Growth Phase D Inoculate Tubes with Bacterial Suspension A->D B Prepare Test Tubes with CAMHB and Deacetylnimbinene (e.g., 1x, 2x, 4x MIC) B->D C Include Growth Control C->D E Incubate at 37°C with Shaking D->E F Remove Aliquots at Timed Intervals (0, 2, 4, 8, 24h) E->F G Perform Serial Dilutions and Plate F->G H Incubate Plates and Count Colonies G->H I Calculate log10 CFU/mL H->I J Plot log10 CFU/mL vs. Time I->J

Caption: Workflow for Time-Kill Kinetics Assay.

Detailed Protocol for Time-Kill Assay

Materials:

  • Deacetylnimbinene stock solution

  • Log-phase bacterial culture

  • Sterile culture tubes

  • Shaking incubator

  • CAMHB and MHA plates

  • Sterile saline or PBS

Procedure:

  • Prepare tubes containing CAMHB with deacetylnimbinene at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the compound.

  • Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubate the tubes at 37°C with constant shaking (e.g., 150 rpm).

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

  • Plate 100 µL of the appropriate dilutions onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Convert the CFU/mL values to log₁₀ CFU/mL.

  • Plot the mean log₁₀ CFU/mL against time for each concentration.

Interpretation of Time-Kill Data
  • Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]

  • Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL, with the bacterial count remaining stable or showing minimal increase compared to the growth control.[17]

Hypothetical Time-Kill Curve Data for S. aureus
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.75.7
26.55.55.24.8
47.85.34.53.9
88.95.13.62.5
249.25.0<2.0<2.0

This data, when plotted, would visually demonstrate the concentration-dependent bactericidal activity of deacetylnimbinene against S. aureus.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of the in vitro antibacterial properties of deacetylnimbinene. Adherence to standardized methodologies, such as those prescribed by CLSI and EUCAST, is paramount for generating reproducible and comparable data. Proper consideration of the physicochemical properties of deacetylnimbinene, particularly its solubility, and the inclusion of appropriate controls are critical for the scientific validity of the findings. The combined application of MIC, MBC, and time-kill kinetic assays will enable a comprehensive characterization of deacetylnimbinene's antibacterial profile, paving the way for further preclinical and clinical development.

References

  • Protocols.io. (2020). Determination of minimum inhibitory concentration values (MICs) against Sporothrix brasiliensis and Sporothrix schenckii V.1. [Link]

  • ResearchGate. (2022). How can I prepare a stock solution from an antifungal powder of 500mg?[Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ResearchGate. (2018). What is standard procedure to prepare plant extract stock solution for antimicrobial assay?[Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. [Link]

  • Reegan, A. D., et al. (2016). The Antimicrobial Potential of the Neem Tree Azadirachta indica. Frontiers in Microbiology. [Link]

  • ResearchGate. (2025). How much conc of DMSO for antibacterial susceptibility test?[Link]

  • Hong, S. K., et al. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. [Link]

  • Phcogj.com. (n.d.). Azadirachta indica: Antibacterial Activity of Neem Against Different Strains of Bacteria and their Active Constituent. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Brazilian Journal of Microbiology. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • PubMed Central. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). [Link]

  • Journal of Antimicrobial Chemotherapy. (2001). Determination of minimum inhibitory concentrations. [Link]

  • PubMed Central. (2021). A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • ResearchGate. (2021). How to calculate MIC and MBC of some compound against bacteria?[Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Antimicrobial Properties of Neem (Azadirachta Indica): A Comprehensive Review of Phytochemicals and Mechanisms of Action. [Link]

  • ResearchGate. (2022). There is any solvent other than DMSO can be used to dissolve the plant extract to test its antibacterial activity as DMSO has antibacterial activity?[Link]

  • PubMed Central. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. [Link]

  • ASM Journals. (2010). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. [Link]

  • National Institutes of Health. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. [Link]

  • Scribd. (n.d.). Broth Microdilution Guide for Labs. [Link]

  • MDPI. (2023). Unveiling the Neem (Azadirachta indica) Effects on Biofilm Formation of Food-Borne Bacteria and the Potential Mechanism Using a Molecular Docking Approach. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • EUCAST. (n.d.). Broth microdilution methodology with focus on reading of MICs - Linezolid as an example. [Link]

  • PubMed Central. (2015). Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Enhanced antibacterial potential of ethanolic extracts of neem leaf (Azadiracta indica A. Juss.) upon. [Link]

  • KoreaMed Synapse. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa. [Link]

  • YouTube. (2024). FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. [Link]

Sources

Method

Mass spectrometry (LC-MS) fragmentation patterns of deacetylnimbinene

An Application Note and Protocol for the Elucidation of Deacetylnimbinene Fragmentation Patterns by Liquid Chromatography-Mass Spectrometry (LC-MS) Authored by: A Senior Application Scientist Introduction Deacetylnimbine...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Elucidation of Deacetylnimbinene Fragmentation Patterns by Liquid Chromatography-Mass Spectrometry (LC-MS)

Authored by: A Senior Application Scientist

Introduction

Deacetylnimbinene, a prominent limonoid derived from the neem tree (Azadirachta indica), is a subject of significant interest in natural product chemistry and drug development.[1][] As a member of the triterpenoid family, it exhibits a complex tetracyclic structure with multiple functional groups, contributing to its diverse biological activities, including insecticidal properties.[1][] The accurate identification and structural characterization of deacetylnimbinene in complex matrices such as plant extracts are crucial for quality control, metabolic studies, and the exploration of its therapeutic potential.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable analytical technique for the sensitive and specific analysis of natural products.[3][4] Electrospray ionization (ESI), a soft ionization method, is particularly well-suited for analyzing complex molecules like deacetylnimbinene as it typically produces intact protonated molecules or adducts with minimal in-source fragmentation.[5] Subsequent collision-induced dissociation (CID) in the tandem mass spectrometer provides characteristic fragmentation patterns that serve as a structural fingerprint of the molecule.[6][7]

This application note provides a comprehensive guide to understanding the LC-MS fragmentation patterns of deacetylnimbinene. We will delve into the rationale behind the experimental design, present a detailed protocol for LC-MS/MS analysis, and propose a logical fragmentation pathway based on the compound's chemical structure and established fragmentation principles of related limonoids.[4][8]

Deacetylnimbinene: Structural Overview

Deacetylnimbinene (Molecular Formula: C₂₈H₃₄O₈; Molecular Weight: 498.57 g/mol ) possesses a unique and complex architecture.[] Key structural features that dictate its fragmentation behavior include:

  • A furan ring: A common moiety in many limonoids.

  • Two methyl ester groups: Prone to neutral losses.

  • An α,β-unsaturated ketone (enone) system: Influences charge localization.

  • A hydroxyl group: Can be lost as a water molecule.

  • A complex, fused ring system: Provides rigidity and directs specific cleavage pathways.

Understanding these features is paramount to interpreting the resulting mass spectra and proposing a logical fragmentation cascade.

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed to be a robust starting point for the analysis of deacetylnimbinene. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation

The goal of sample preparation is to extract deacetylnimbinene from its matrix (e.g., neem oil, plant extract) and prepare it in a solvent compatible with reverse-phase liquid chromatography.

  • Extraction: For neem oil, perform a liquid-liquid extraction. Dissolve 100 mg of oil in 10 mL of hexane. Extract three times with 10 mL of acetonitrile. Pool the acetonitrile fractions.

  • Drying: Evaporate the pooled acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter prior to injection.

  • Standard Preparation: Prepare a stock solution of purified deacetylnimbinene standard (if available) in methanol at 1 mg/mL. Create a series of working standards (e.g., 1-1000 ng/mL) by diluting the stock solution with the mobile phase starting condition (80:20 Water:Acetonitrile with 0.1% Formic Acid).

Causality: The liquid-liquid extraction separates the polar limonoids from the non-polar lipid matrix of the oil. Acetonitrile is chosen for its miscibility with both polar and moderately non-polar compounds. Filtration is a critical step to prevent clogging of the LC system and MS source.[9] Using formic acid in the mobile phase facilitates protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode.[4]

Liquid Chromatography (LC) Conditions
  • Instrument: UHPLC/HPLC system

  • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-22 min: Hold at 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Causality: A C18 column is standard for the separation of moderately polar to non-polar compounds like limonoids. The gradient elution allows for the effective separation of components in a complex mixture, starting with a more aqueous phase to retain polar compounds and gradually increasing the organic phase to elute more non-polar compounds like deacetylnimbinene.[10] Maintaining a constant column temperature ensures reproducible retention times.

Mass Spectrometry (MS) Conditions
  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI)[5]

  • Polarity: Positive

  • Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS)

  • MS1 Scan Range: m/z 100 - 1000

  • MS/MS Precursor Ion: m/z 499.2 [M+H]⁺

  • Collision Gas: Argon or Nitrogen

  • Collision Energy (CE): Ramped (e.g., 20-40 eV). Optimization is recommended.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/Hr

Causality: ESI in positive mode is chosen as deacetylnimbinene contains several sites amenable to protonation, leading to the formation of a stable [M+H]⁺ ion.[11] A full scan is used to identify the precursor ion. A product ion scan of the precursor m/z 499.2 is then performed to generate the fragmentation pattern. Ramping the collision energy ensures that a wide range of fragment ions (from both low and high-energy fragmentation channels) are observed.

Results and Discussion: Proposed Fragmentation Pathway

Upon ESI-MS analysis in positive mode, deacetylnimbinene is expected to readily form the protonated molecule [M+H]⁺ at m/z 499.2. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation through collision-induced dissociation (CID). The proposed fragmentation pathway is initiated by protonation, likely on one of the ester carbonyl oxygens or the hydroxyl group, followed by a cascade of neutral losses and rearrangements.

The fragmentation of complex natural products like limonoids is often driven by the sequential loss of stable neutral molecules such as water (H₂O), methanol (CH₃OH), and carbon monoxide (CO).[4][8] The stability of the resulting fragment ions, often stabilized by resonance or charge delocalization, dictates the major fragmentation routes.[12]

Deacetylnimbinene_Fragmentation M_H [M+H]⁺ m/z 499.2 Frag1 Fragment 1 m/z 481.2 M_H->Frag1 - H₂O (18 Da) Frag2 Fragment 2 m/z 467.2 M_H->Frag2 - CH₃OH (32 Da) Frag3 Fragment 3 m/z 439.2 Frag2->Frag3 - CO (28 Da) Frag4 Fragment 4 m/z 407.2 Frag3->Frag4 - CH₃OH (32 Da) Frag5 Fragment 5 m/z 343.1 Frag4->Frag5 - C₄H₄O (68 Da) (Furan Ring Loss)

Caption: Proposed LC-MS/MS fragmentation pathway for deacetylnimbinene.

Key Fragmentation Steps:
  • Initial Neutral Losses: The protonated molecule at m/z 499.2 is expected to undergo initial, facile neutral losses.

    • Loss of Water (-18 Da): The hydroxyl group at C-6 can be readily eliminated as water, leading to a fragment ion at m/z 481.2 . This is a very common fragmentation pathway for hydroxylated compounds.

    • Loss of Methanol (-32 Da): One of the methyl ester groups can be lost as methanol, resulting in a fragment at m/z 467.2 . This is a characteristic loss for methyl esters.

  • Sequential Fragmentation: The initial fragment ions can undergo further fragmentation.

    • Loss of Carbon Monoxide (-28 Da): Following the loss of methanol, the resulting ion at m/z 467.2 can lose a molecule of carbon monoxide, yielding a fragment at m/z 439.2 .

    • Second Loss of Methanol (-32 Da): The ion at m/z 439.2, still containing the second methyl ester, can lose another molecule of methanol, producing an ion at m/z 407.2 .

  • Furan Ring Cleavage: A highly characteristic fragmentation for many limonoids is the cleavage of the furan ring.[4]

    • Loss of C₄H₄O (-68 Da): The fragment at m/z 407.2 can lose the furan moiety, resulting in a significant product ion at m/z 343.1 .

Summary of Expected Fragmentation Data

The table below summarizes the key expected ions in the MS/MS spectrum of deacetylnimbinene.

Proposed Fragment Ion m/z (monoisotopic) Neutral Loss Formula of Loss Description
[M+H]⁺499.2--Protonated Molecule
[M+H - H₂O]⁺481.218.0H₂OLoss of water from hydroxyl group
[M+H - CH₃OH]⁺467.232.0CH₃OHLoss of methanol from a methyl ester
[M+H - CH₃OH - CO]⁺439.260.0CH₄O₂Sequential loss of methanol and CO
[M+H - 2CH₃OH - CO]⁺407.292.0C₂H₈O₃Loss of two methanols and one CO
[M+H - 2CH₃OH - CO - C₄H₄O]⁺343.1160.1C₆H₈O₄Subsequent loss of the furan ring

Conclusion

This application note outlines a systematic approach for the characterization of deacetylnimbinene using LC-MS/MS. By combining a robust chromatographic separation with tandem mass spectrometry, it is possible to generate a detailed fragmentation spectrum that serves as a reliable identifier for this complex limonoid. The proposed fragmentation pathway, initiated by the loss of small neutral molecules followed by cleavage of the characteristic furan ring, provides a logical framework for interpreting the MS/MS data. The protocols and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize deacetylnimbinene in various analytical workflows.

References

  • Accurate Identification of Bioactive Meliaceae Limonoids by UHPLC–MS/MS Based Structure–Fragment Relationships (SFRs). National Center for Biotechnology Information. [Link]

  • Accurate Identification of Bioactive Meliaceae Limonoids by UHPLC–MS/MS Based Structure–Fragment Relationships (SFRs). ACS Omega. [Link]

  • Deacetylnimbin. PubChem, National Institutes of Health. [Link]

  • LC-MS Analysis, Computational Investigation, and Antimalarial Studies of Azadirachta indica Fruit. National Center for Biotechnology Information. [Link]

  • HIGH RESOLUTION LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY ANALYSIS (Q- TOF-MS) AND FREE RADICAL SCAVENGING ACTIVITY OF EXTRACT OF. Research Square. [Link]

  • LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. PubMed. [Link]

  • In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. National Center for Biotechnology Information. [Link]

  • Analysis of neem oils by LC-MS and degradation kinetics of azadirachtin-A in a controlled environment. Characterization of degradation products by HPLC-MS-MS. PubMed. [Link]

  • Mass Spectrometry and Tandem Mass Spectrometry of Citrus Limonoids. ACS Publications. [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Center for Biotechnology Information. [Link]

  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. National Center for Biotechnology Information. [Link]

  • Analysis of Neem Oils by LC-MS and Degradation Kinetics. Scribd. [Link]

  • Mass spectrometry and tandem mass spectrometry of citrus limonoids. PubMed. [Link]

  • Analysis of neem oils by LC–MS and degradation kinetics of azadirachtin-A in a controlled environment - Characterization of degradation products by HPLC–MS–MS. ResearchGate. [Link]

  • Isolation and Identification of a Strain of Isaria cateniobliqua, Culture Condition Optimization and the Effect of Subculture on Its Active Compounds. MDPI. [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Analysis of neem oils by LC–MS and degradation kinetics of azadirachtin-A in a controlled environment. Semantic Scholar. [Link]

  • Fragmentation in Mass Spectrometry. YouTube. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Colorado Boulder. [Link]

Sources

Application

Synthesis of deacetylnimbinene derivatives for structure-activity relationship studies

Strategic Overview The development of eco-friendly insecticides requires scaffolds that offer novel mechanisms of action while maintaining environmental biodegradability. Nimbinene , a pentanortriterpenoid isolated from...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The development of eco-friendly insecticides requires scaffolds that offer novel mechanisms of action while maintaining environmental biodegradability. Nimbinene , a pentanortriterpenoid isolated from Azadirachta indica (Neem), presents a unique furan-containing scaffold. Unlike the complex azadirachtin molecule, nimbinene offers a more accessible chemical profile for modification while retaining significant antifeedant and insecticidal properties.

This guide details the semi-synthesis of deacetylnimbinene derivatives . The primary objective is to modify the C-6 hydroxyl position—exposed via the hydrolysis of the native acetoxy group—to establish a Structure-Activity Relationship (SAR). By systematically altering the steric and electronic environment of the C-6 position, researchers can optimize lipophilicity (LogP) and metabolic stability, thereby enhancing in vivo potency against target pests like Spodoptera litura and Helicoverpa armigera.

Key Chemical Transformation

The core workflow involves the isolation of Nimbinene, its hydrolysis to Deacetylnimbinene (the "Scaffold"), and subsequent esterification to generate a focused library.

Workflow Neem Neem Seed Kernel Extract Iso Isolation (Silica Chromatography) Neem->Iso Nim Nimbinene (Precursor) Iso->Nim Hyd Hydrolysis (K2CO3/MeOH) Nim->Hyd Deac Deacetylnimbinene (Scaffold) Hyd->Deac Lib Library Synthesis (R-COCl / Pyridine) Deac->Lib SAR SAR Evaluation (Insecticidal Bioassay) Lib->SAR  Iterative Optimization

Figure 1: Operational workflow for the isolation and structural optimization of nimbinene derivatives.

Phase 1: Precursor Isolation (Nimbinene)

High-purity starting material is critical for SAR studies. Nimbinene is a minor constituent compared to Nimbin and Salannin; therefore, rigorous fractionation is required.

Protocol A: Solvent Partitioning and Chromatography

Objective: Isolate Nimbinene from Neem seed oil.

  • Extraction:

    • Macerate 1 kg of Neem seed kernels in n-hexane (3 x 2L) to remove fatty acids and lipids. Discard the hexane fraction (or save for oil recovery).

    • Extract the defatted cake with Methanol (MeOH) (3 x 1.5L) at room temperature.

    • Concentrate the MeOH extract under reduced pressure to yield a dark viscous mass.

  • Partitioning:

    • Redissolve the crude extract in EtOAc (Ethyl Acetate) and wash with water to remove sugars and highly polar tannins.

    • Dry the EtOAc layer over anhydrous

      
       and concentrate.
      
  • Column Chromatography (Isolation):

    • Stationary Phase: Silica gel (60–120 mesh).

    • Mobile Phase: Gradient elution using Hexane:EtOAc.

    • Elution Profile:

      • Nimbin and Salannin typically elute at 10–15% EtOAc.

      • Nimbinene is more polar and typically elutes at 25–30% EtOAc .

  • Validation:

    • Check fractions via TLC (Silica

      
      ). Nimbinene appears as a distinct spot under UV (254 nm) due to the 
      
      
      
      -unsaturated ketone and furan ring.
    • Confirm identity via

      
      -NMR (Characteristic furan peaks at 
      
      
      
      7.2–7.4 ppm).

Phase 2: Scaffold Preparation (Deacetylation)

The C-6 position of Nimbinene is occupied by an acetate group. Removing this reveals a secondary hydroxyl group, serving as the nucleophilic handle for derivatization.

Protocol B: Mild Alkaline Hydrolysis

Reaction:



  • Setup: Dissolve Nimbinene (500 mg) in dry Methanol (15 mL) in a round-bottom flask.

  • Catalysis: Add anhydrous Potassium Carbonate (

    
    , 1.5 eq) to the solution.
    
  • Incubation: Stir the reaction mixture at room temperature for 4–6 hours.

    • Critical Check: Monitor by TLC. The product (Deacetylnimbinene) will be more polar (lower

      
      ) than the starting material.
      
  • Work-up:

    • Evaporate methanol under vacuum.

    • Dilute residue with water (20 mL) and neutralize carefully with 1N HCl to pH 7.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Methanol/Chloroform to obtain pure Deacetylnimbinene.

Phase 3: Library Synthesis (Derivatization)

This phase focuses on generating a library of C-6 esters. The SAR logic suggests exploring three vectors:

  • Aliphatic Chains: To probe the size of the hydrophobic binding pocket.

  • Aromatic Rings: To introduce

    
     stacking interactions.
    
  • Halogenated Aromatics: To improve metabolic stability and alter electronic distribution (Dipole interactions).

Protocol C: Acylation via Acid Chlorides

Reaction:



Reagents:

  • Scaffold: Deacetylnimbinene (0.1 mmol)

  • Reagent: Acyl Chloride (0.12 mmol) (e.g., Benzoyl chloride, Hexanoyl chloride, 4-Fluorobenzoyl chloride).

  • Solvent/Base: Pyridine (anhydrous, 2 mL).

  • Catalyst: DMAP (Dimethylaminopyridine) - Optional, trace amount if reaction is sluggish.

Step-by-Step:

  • Dissolution: Place Deacetylnimbinene in a dried reaction vial under Nitrogen atmosphere. Add anhydrous pyridine.

  • Addition: Cool to 0°C. Add the specific Acyl Chloride dropwise via syringe.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Add ice-cold water (5 mL) to hydrolyze excess acid chloride.

  • Extraction: Extract with EtOAc (3 x 10 mL). Wash organic layer with saturated

    
     solution (to remove pyridine), followed by water and brine.
    
  • Purification: Flash chromatography (Hexane:EtOAc 80:20).

Proposed SAR Library Structure
Compound CodeR-Group (Substituent)SAR RationaleExpected LogP Shift
DN-01

(Parent)
Baseline ActivityLow
DN-02

Aliphatic/Lipophilic ExtensionHigh
DN-03

(Benzoyl)
Steric Bulk +

-interaction
Moderate
DN-04

Metabolic Stability (Block oxidation)Moderate
DN-05

Electronic w/drawing + High LipophilicityVery High

Phase 4: Biological Profiling & Data Analysis

To validate the SAR, the synthesized library must be screened against relevant agricultural pests.

Protocol D: Leaf Disc Bioassay (Antifeedant Activity)

Target Organism: Spodoptera litura (Tobacco Cutworm) - 3rd Instar Larvae.

  • Preparation: Prepare 1000 ppm stock solutions of each derivative in Acetone. Dilute to test concentrations (e.g., 100, 50, 25 ppm) in water with 0.1% Triton X-100.

  • Application: Punch fresh castor leaf discs (

    
    ). Dip discs in test solutions for 5 seconds; air dry.
    
  • Exposure: Place treated discs in Petri dishes. Introduce one pre-starved (4h) larva per dish. Replicate n=10.

  • Measurement: After 24 hours, measure the leaf area consumed using image analysis software (e.g., ImageJ).

  • Calculation: Calculate Percent Antifeedant Index (AFI):

    
    
    Where C = Area consumed in Control, T = Area consumed in Treatment.
    
Mechanistic Pathway Visualization

Understanding how these derivatives interact with insect physiology (specifically the Ryanodine Receptor or digestive enzymes) is key to interpreting SAR.

SAR_Logic Deriv C-6 Derivative Prop Physicochemical Properties Deriv->Prop LogP Lipophilicity (LogP) (Membrane Permeability) Prop->LogP Steric Steric Bulk (Receptor Fitting) Prop->Steric Elec Electronic Effects (Binding Affinity) Prop->Elec Target Biological Target (e.g., Midgut Epithelium) Outcome Antifeedant/ Insecticidal Effect Target->Outcome LogP->Target Transport Steric->Target Binding Elec->Target Affinity

Figure 2: Structure-Activity Relationship (SAR) logic flow connecting chemical modifications to biological outcomes.

References

  • Isolation of Limonoids: Simmonds, M. S. J., et al. (2004).[1] "Comparison of anti-feedant and insecticidal activity of nimbin and salannin photo-oxidation products with neem limonoids." Pest Management Science.

  • Insecticidal Triterpenes Overview: Zhang, J., et al. (2021). "Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities." International Journal of Molecular Sciences.

  • Derivatization Protocols (Analogous Chemistry): Bhat, A. R., et al. (2016). "Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives." Medicinal Chemistry.

  • Fluorine in SAR: Lv, M., et al. (2020). "Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety." Journal of Agricultural and Food Chemistry.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Deacetylnimbinene Extraction &amp; Isolation

Topic: Improving Extraction Yield of Deacetylnimbinene (DAN) from Azadirachta indica Document ID: TSC-NEEM-06-DAN Version: 2.1 (Current) Introduction: The Target Molecule Welcome to the Technical Support Center. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Extraction Yield of Deacetylnimbinene (DAN) from Azadirachta indica Document ID: TSC-NEEM-06-DAN Version: 2.1 (Current)

Introduction: The Target Molecule

Welcome to the Technical Support Center. This guide addresses the specific challenges in isolating 6-Deacetylnimbinene (DAN) . Unlike its more abundant analogs (Nimbin, Salannin, Azadirachtin), DAN presents a unique separation challenge due to its intermediate polarity and structural similarity to Nimbin.

Key Molecular Differentiator: DAN possesses a free hydroxyl group at the C-6 position, whereas Nimbin possesses an acetoxy group. This makes DAN more polar than Nimbin. Understanding this polarity shift is the single most critical factor in resolving co-elution issues.

Module 1: Pre-Extraction & Crude Preparation

Q: My crude extract is viscous and oily. How does this affect DAN yield?

A: High lipid content (triglycerides) occludes the active sites of your stationary phase during chromatography, leading to poor resolution and "smearing" of bands. DAN is often trapped within these lipid matrices.

The Protocol (Defatting): You must perform a "Defatting" step before polar solvent extraction.

  • Milling: Pulverize dried Neem seed kernels to a coarse powder (particle size ~0.5–1.0 mm). Do not grind to a fine flour; this creates emulsions.

  • Solvent: Use n-Hexane or Petroleum Ether .

  • Method: Cold percolation or Soxhlet (keep temp < 60°C).

  • Endpoint: Continue until the hexane runs clear.

  • Result: The hexane removes the oil (lipids). The solid residue (marc) contains the limonoids (including DAN).

Causality: Limonoids like DAN are relatively insoluble in pure hexane but highly soluble in alcohols. By removing the lipids first, you increase the mass-transfer efficiency of the subsequent alcohol extraction.

Module 2: Primary Extraction & Partitioning

Q: Which solvent system maximizes recovery from the defatted marc?

A: We recommend Methanol (95%) over Ethanol for DAN specifically. While Ethanol is greener, Methanol often provides a sharper separation of tetranortriterpenoids from the cellular matrix.

Q: How do I enrich the fraction before chromatography?

A: Do not inject the crude methanolic extract directly onto a column. Use Liquid-Liquid Partitioning (LLP) to create a "Limonoid-Enriched Fraction."

Step-by-Step Partitioning Protocol:

  • Concentrate: Evaporate the Methanol from the defatted marc extract to obtain a thick syrup.

  • Suspend: Resuspend the syrup in Water .

  • Partition: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in a 1:1 ratio. Shake and separate.

    • Top Layer (Organic): Contains DAN, Nimbin, Salannin.

    • Bottom Layer (Aqueous): Contains sugars, tannins, and highly polar glycosides (Discard).

  • Dry: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ) and evaporate.
    

Visualizing the Workflow:

ExtractionWorkflow Seeds Neem Seed Kernels (Dried/Ground) Defatting Defatting (n-Hexane) Seeds->Defatting Lipids Hexane Fraction (Lipids/Oils) -> DISCARD Defatting->Lipids Marc Defatted Marc Defatting->Marc Extraction Extraction (Methanol 95%) Marc->Extraction Crude Crude Methanolic Extract Extraction->Crude Partition Liquid-Liquid Partition (Water vs. Ethyl Acetate) Crude->Partition Aqueous Aqueous Layer (Sugars/Tannins) Partition->Aqueous Enriched Enriched Limonoid Fraction (Contains DAN) Partition->Enriched

Caption: Figure 1.[1] Sequential extraction workflow to isolate the Limonoid-Enriched Fraction.

Module 3: Chromatographic Isolation (The Bottleneck)

Q: Deacetylnimbinene co-elutes with Nimbin. How do I separate them?

A: This is the most common failure point. Because DAN and Nimbin are structurally identical except for one functional group (OH vs OAc), they have very similar retention factors (


).

Strategy 1: Normal Phase Silica Gel (Open Column)

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate.

  • The Gradient:

    • Start at 95:5 (Hex:EtOAc) to elute non-polar residuals.

    • Move to 90:10 -> 80:20. Nimbin usually elutes here.

    • CRITICAL STEP: Hold the gradient at 70:30 or 60:40 .

    • Result: DAN (more polar) will elute after Nimbin.

Strategy 2: Reverse Phase HPLC (Preparative)

  • Column: C18 (ODS).

  • Mobile Phase: Acetonitrile:Water (Isocratic 40:60 or 45:55).

  • Elution Order Reversal: In Reverse Phase, the elution order flips.

    • DAN (More Polar) elutes FIRST .

    • Nimbin (Less Polar) elutes SECOND .

  • Why this matters: If you have a large Nimbin peak tailing into a small DAN peak in Normal Phase, switch to Reverse Phase. The small DAN peak will elute first, free from the Nimbin tail.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield Incomplete DefattingVerify hexane wash is clear. Lipids block extraction sites.
Broad Peaks Acidic DegradationLimonoids are acid-sensitive. Ensure solvents are neutral. Avoid acidified water in HPLC unless necessary.
Co-elution Gradient too steepUse an isocratic "hold" step during the critical separation window (e.g., maintain 35% EtOAc for 10 CV).
Sample Loss Thermal DegradationEvaporate solvents under vacuum at < 40°C . Limonoids can rearrange at high heat.

Module 4: Validation & Logic

Q: How do I confirm the fraction is Deacetylnimbinene and not Nimbin?

A: You must rely on spectroscopic data. Simple TLC is often insufficient due to close


 values.

1. TLC Visualization:

  • Spray Reagent: Vanillin-Sulfuric Acid.

  • Heat: 105°C for 2-3 mins.

  • Color: Limonoids generally turn violet/purple.

  • Differentiation: DAN will have a slightly lower

    
     than Nimbin in Hex:EtOAc (6:4).
    

2. HPLC Confirmation (Analytical):

  • Column: C18 (250 x 4.6 mm, 5µm).[2][3]

  • Mobile Phase: ACN:Water (40:60).

  • Flow: 1.0 mL/min.[2][3][4]

  • Wavelength: 215 nm (Limonoids have strong absorption here due to the furan ring).

  • Logic: If Peak A elutes at 8 min and Peak B at 12 min, Peak A is likely DAN (Polar) and Peak B is Nimbin.

Separation Logic Diagram:

SeparationLogic Input Mixture: Nimbin + DAN Method Select Method Input->Method NormalPhase Normal Phase (Silica) Method->NormalPhase ReversePhase Reverse Phase (C18) Method->ReversePhase ResultNP Order: 1. Nimbin (Less Polar) 2. DAN (More Polar) NormalPhase->ResultNP Polarity Adsorption ResultRP Order: 1. DAN (More Polar) 2. Nimbin (Less Polar) ReversePhase->ResultRP Hydrophobic Interaction

Caption: Figure 2. Elution order inversion between Normal Phase and Reverse Phase chromatography.

References

  • Siddiqui, B. S., et al. (2004). Tetranortriterpenoids from Azadirachta indica A. Juss (Meliaceae). This review details the structural isolation of meliacins, including deacetylnimbinene.

  • Jaradat, N., et al. (2016). Isolation of Nimbolide and other Limonoids. Describes the ethyl acetate partitioning method for limonoid enrichment.

  • Shimadzu Application News. (2016). A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil.

  • Kumar, A., et al. (2010). HPLC Isolation of Azadirachtins. Discusses the impact of solvent polarity on limonoid yield.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for solvents (Hexane, Methanol, Ethyl Acetate) before use.

Sources

Optimization

Technical Support Center: High-Resolution Profiling of Neem Limonoids

Topic: Resolving Deacetylnimbinene and Nimbin Peaks in HPLC Analysis Audience: Analytical Chemists, Natural Product Researchers, QC Specialists Status: Operational | Version: 2.4 (Current) Core Diagnostic Protocol Start...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Deacetylnimbinene and Nimbin Peaks in HPLC Analysis Audience: Analytical Chemists, Natural Product Researchers, QC Specialists Status: Operational | Version: 2.4 (Current)

Core Diagnostic Protocol

Start here if you are experiencing resolution loss or peak identification issues.

The separation of Deacetylnimbinene (DAN) and Nimbin (NIM) presents a classic chromatographic challenge: separating a parent compound from its deacetylated analog. In Reverse Phase (RP) chromatography, the structural difference—a single acetyl group replaced by a hydroxyl group—dictates the separation physics.

The Golden Rule of Elution:

Deacetylnimbinene (More Polar/Hydrophilic) elutes BEFORE Nimbin (Less Polar/Hydrophobic).

If your peaks are co-eluting, you are likely overpowering the selectivity (


) of the column with a solvent that is too strong.
Interactive Troubleshooting Logic

Use the following decision tree to diagnose your specific issue.

TroubleshootingLogic Start START: Define the Problem Issue1 Peaks Co-eluting (Rs < 1.5) Start->Issue1 Issue2 Peak Tailing (Tf > 1.2) Start->Issue2 Issue3 Retention Time Drift Start->Issue3 SolventCheck Check Mobile Phase % Organic Modifier Issue1->SolventCheck pHCheck Check pH & Sample Matrix Issue2->pHCheck EquilCheck Check Column Equilibration Issue3->EquilCheck Action1 Decrease ACN by 5% or Switch to MeOH SolventCheck->Action1 Resolution Poor Action2 Add 0.1% Formic Acid or Improve Cleanup pHCheck->Action2 Silanol Interaction Action3 Increase Post-Run Time (10-15 CV) EquilCheck->Action3 Hysteresis

Figure 1: Diagnostic logic flow for resolving critical pairs in limonoid analysis.

Optimized Methodologies

To ensure robust separation, we recommend two distinct approaches depending on your throughput needs.

Method A: The "Gold Standard" Gradient (High Resolution)

Recommended for complex matrices (e.g., crude neem oil, leaf extracts) where other limonoids like Salannin or Azadirachtin are present.

ParameterSpecificationRationale
Column C18 (End-capped), 250 x 4.6 mm, 5 µmLonger bed length maximizes theoretical plates (

) for difficult separations.
Mobile Phase A Water (Milli-Q)Aqueous baseline.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks than MeOH for limonoids due to lower viscosity.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID columns.
Detection UV @ 215 nmMaximizes sensitivity for the

-unsaturated ketone system common to limonoids [1].
Temperature 30°CConstant temperature prevents retention shifts due to viscosity changes.

Gradient Profile:

  • 0-5 min: 30% B (Isocratic hold to separate polar matrix)

  • 5-25 min: 30%

    
     60% B (Linear ramp)
    
  • 25-30 min: 60%

    
     80% B (Wash)
    
  • 30-35 min: 80%

    
     30% B (Re-equilibration)
    
Method B: Isocratic QC Method (High Throughput)

Recommended only for clean standards or pre-purified fractions.

  • Mobile Phase: Acetonitrile : Water (35 : 65 v/v)

  • Run Time: ~20 minutes

  • Note: If DAN and NIM co-elute, adjust to 30:70. A 5% change in organic modifier can double the resolution (

    
    ) in isocratic modes [2].
    

Critical Troubleshooting (FAQ)

Q1: I see a "shoulder" on my Nimbin peak. Is this Deacetylnimbinene?

Answer: Likely, yes. Because DAN is more polar, it elutes immediately prior to Nimbin. If your resolution (


) is 

, they will merge.
  • Immediate Fix: Lower the percentage of Acetonitrile by 2-5%. This increases the retention factor (

    
    ) for both compounds, but the separation factor (
    
    
    
    ) usually improves as the compounds interact longer with the stationary phase.
  • Advanced Fix: Switch the organic modifier to Methanol . Methanol has different selectivity (protic solvent) compared to Acetonitrile (aprotic) and can often resolve isomers or analogs that co-elute in ACN [3].

Q2: My baseline at 215 nm is drifting upwards significantly.

Answer: This is usually due to the "UV Cutoff" of the solvent or impurities.

  • Cause: Acetonitrile absorbs very little at 215 nm, but if you are using "Gradient Grade" or lower quality, impurities will absorb.

  • Solution: Ensure you are using HPLC Grade or LC-MS Grade solvents. If using Method A (Gradient), a baseline drift is normal as the organic composition changes, but it should be consistent. Subtract a "blank" injection to flatten the baseline.

Q3: The column pressure is increasing, and peaks are broadening.

Answer: Limonoid samples (especially from Neem oil) are rich in lipids and triglycerides which foul C18 columns.

  • Protocol: You must perform a Hexane Defatting step before injection. Triglycerides are highly non-polar and will stick to the head of the column, causing peak broadening and pressure buildup.

Sample Preparation Workflow (Crucial for Column Life)

SamplePrep Raw Crude Extract (Neem Oil) Step1 Liquid-Liquid Partition (Hexane/MeOH) Raw->Step1 Discard Discard Hexane Layer (Fats/Lipids) Step1->Discard Lipids Keep Keep MeOH Layer (Limonoids) Step1->Keep Analytes Step2 SPE Cleanup (C18 Cartridge) Keep->Step2 HPLC HPLC Injection Step2->HPLC

Figure 2: Mandatory sample cleanup workflow to prevent column fouling [4].

System Suitability Parameters (Acceptance Criteria)

Before running your samples, inject a standard mix of Nimbin and Deacetylnimbinene. Your system must meet these criteria to ensure data validity:

ParameterAcceptance LimitTroubleshooting Failure
Resolution (

)

Decrease flow rate or % organic solvent.
Tailing Factor (

)

Check mobile phase pH; replace column frit.
Theoretical Plates (

)

Column is aging or connection tubing is too wide (dead volume).
RSD (Area)

Injector issue or pump pulsation.

References

  • Shimadzu Application News. (2020). A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil.[1][2]Link

  • Phenomenex. (2023). Reversed Phase HPLC Method Development Guide: Optimizing Selectivity.Link

  • Kumar, P., et al. (2010). HPLC method for the simultaneous estimation of nimbin and salannin in neem oil.[1] Journal of Pharmaceutical Research. Link

  • Ramesh, A., & Balasubramanian, M. (1999).[1][2] Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples.[1][2] The Analyst.[3][1] Link

Sources

Troubleshooting

Advanced Technical Guide: Optimizing Mobile Phase Gradients for Limonoid Separation

Executive Summary & Core Challenge Limonoids (e.g., limonin, nomilin, obacunone) are highly oxygenated triterpenoids. Their structural similarity—differing often by only a single furan ring modification or epoxide group—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Limonoids (e.g., limonin, nomilin, obacunone) are highly oxygenated triterpenoids. Their structural similarity—differing often by only a single furan ring modification or epoxide group—creates a "critical pair" resolution challenge. Furthermore, their weak UV chromophores (typically detected at 210 nm) make them susceptible to baseline noise, demanding high-purity mobile phases.

This guide moves beyond basic recipes to the physics of the separation, allowing you to customize gradients for complex matrices like citrus peel extracts, juices, or biological plasma.

Mobile Phase Chemistry: The "Why" Behind the Gradient

The Solvent Choice: Acetonitrile (ACN) vs. Methanol (MeOH)

While many protocols suggest Methanol, Acetonitrile is the superior choice for high-throughput limonoid screening for two physical reasons:

  • Dipole Moment & Selectivity: Limonoids are relatively non-polar aglycones. ACN (aprotic) forms weaker hydrogen bonds with the analytes than MeOH (protic). This typically results in sharper peak shapes for limonoids because the solute-solvent interaction kinetics are faster.

  • UV Cutoff: Limonoids absorb at 210 nm. MeOH has a UV cutoff at ~205 nm, leaving very little "spectral headroom," often causing rising baselines during gradients. ACN (cutoff <190 nm) provides a flatter baseline, essential for quantifying trace limonoids.

The Modifier: pH Control

Limonoids are neutral at neutral pH but can undergo ring-opening to form limonoates in basic conditions. To maintain the lactone ring structure (aglycone form) and suppress silanol activity on the column:

  • For HPLC-UV: Use 0.1% Phosphoric Acid . It suppresses silanols effectively but is non-volatile.

  • For LC-MS: Use 0.1% Formic Acid .[1] It provides necessary protons for ionization ([M+H]+) without suppressing the MS signal.

Decision Logic & Workflow

The following diagram outlines the decision process for method selection based on your detection limits and sample matrix.

LimonoidMethodDev Start Sample Matrix Input Detector Select Detector Start->Detector UV_Path UV/PDA (210 nm) Robust, QC Routine Detector->UV_Path MS_Path LC-MS/MS Trace Analysis, Bio-fluids Detector->MS_Path UV_MP MP A: Water + 0.1% H3PO4 MP B: Acetonitrile UV_Path->UV_MP MS_MP MP A: Water + 0.1% Formic Acid MP B: Acetonitrile + 0.1% Formic Acid MS_Path->MS_MP UV_Col Column: C18 End-capped (4.6 x 250mm, 5µm) UV_MP->UV_Col Check Check Resolution (Rs) Limonin/Nomilin UV_Col->Check MS_Col Column: UHPLC C18 (2.1 x 100mm, 1.7µm) MS_MP->MS_Col MS_Col->Check Action_Rs Rs < 1.5: Decrease Gradient Slope or Lower Temp (to 25°C) Check->Action_Rs Co-elution Action_Tail Tailing > 1.2: Increase Buffer Strength or Check Guard Column Check->Action_Tail Peak Tailing Final Validated Method Check->Final Pass Action_Rs->Check Action_Tail->Check

Figure 1: Strategic decision tree for selecting mobile phases and columns based on detection requirements.

Validated Gradient Protocols

Protocol A: High-Resolution HPLC-UV (Standard)

Best for: Quality control of citrus juices, seed extracts.

ParameterSettingRationale
Column C18 (250 mm × 4.6 mm, 5 µm)Long column length provides theoretical plates needed for structural isomers.
Mobile Phase A Water + 0.1% Phosphoric AcidLow pH prevents ionization of silanols, reducing tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff at 210 nm.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Temperature 35°CSlightly elevated temp improves mass transfer.
Injection 20 µL

Gradient Table (Linear):

Time (min) % A (Aqueous) % B (Organic) Event
0.0 90 10 Equilibration
2.0 90 10 Hold (elute polar interferences)
35.0 55 45 Separation Window (Limonin ~18 min)
40.0 10 90 Column Wash

| 45.0 | 90 | 10 | Re-equilibration |

Protocol B: Rapid UHPLC-MS/MS (High Sensitivity)

Best for: Pharmacokinetic studies, trace analysis in plasma.

ParameterSettingRationale
Column C18 (100 mm × 2.1 mm, 1.7 µm)Sub-2-micron particles for speed and peak capacity.
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidBuffer stabilizes ionization; Formic acid aids protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of MP A to prevent baseline shifts.
Flow Rate 0.4 mL/minOptimal linear velocity for UHPLC.

Gradient Table:

Time (min) % B (Organic) Event
0.0 20 Initial focusing
8.0 60 Shallow gradient for aglycone resolution
9.0 95 Wash

| 11.0 | 20 | Re-equilibration |

Troubleshooting Center (Q&A)

Q1: Limonin and Nomilin are co-eluting. How do I separate this "Critical Pair"?

Diagnosis: These two compounds have very similar hydrophobicity. Co-elution usually indicates the gradient slope is too steep or the temperature is too high. Corrective Action:

  • Flatten the Gradient: If you are increasing B by 2% per minute, reduce it to 0.5% or 1% per minute during the elution window (15–25 min).

  • Lower Temperature: Reduce column oven temperature from 40°C to 25°C. Lower temperatures generally favor the separation of structural isomers by increasing retention and selectivity differences.

  • Check Organic Modifier: If using MeOH, switch to ACN. While MeOH is more "selective" for some polar groups, ACN's elution strength often provides better peak spacing for these specific triterpenoids.

Q2: I see significant peak tailing (As > 1.5) for Limonin.[4]

Diagnosis: This is a classic "Silanol Effect." The lactone rings in limonoids can interact with free silanol groups (Si-OH) on the silica support, causing drag. Corrective Action:

  • pH Check: Ensure your mobile phase pH is < 3.0. If using only water/ACN, add 0.1% Formic Acid or Phosphoric Acid immediately.

  • Column Age: Old columns lose their end-capping (the protective layer covering silanols). If the column has >500 injections, replace it.

  • Sample Solvent: Ensure your sample is dissolved in the starting mobile phase (e.g., 10% ACN). Injecting a sample dissolved in 100% ACN onto a 10% ACN column causes "solvent shock" and peak distortion.

Q3: My baseline at 210 nm is drifting upwards, masking low-concentration peaks.

Diagnosis: This is likely "Gradient Ghosting" or UV cutoff interference. Corrective Action:

  • Solvent Quality: Ensure you are using "HPLC Gradient Grade" ACN. Standard "HPLC Grade" may contain impurities that absorb at 210 nm.

  • Reference Wavelength: If using a DAD (Diode Array Detector), set a reference wavelength (e.g., 360 nm, bw 100) to subtract baseline drift, only if your limonoids do not absorb there.

  • Ghost Peaks: Run a "blank" gradient (0µL injection). If peaks appear, the contamination is in the water source or the aqueous reservoir.

References

  • Vikram, A., Jayaprakasha, G. K., & Patil, B. S. (2007). Simultaneous determination of citrus limonoid aglycones and glucosides by high performance liquid chromatography.[3][4] Analytica Chimica Acta, 590(2), 180–186.[4]

  • Manners, G. D. (2007). Citrus Limonoids: Analysis, Bioactivity, and Biomedical Prospects. Journal of Agricultural and Food Chemistry, 55(11), 8285–8294.

  • Breksa, A. P., & Dragull, K. (2018). Isolation and Analysis of Limonoids. Methods in Molecular Biology.

  • Shimadzu Corporation. Mobile Phases Compatible for LC/MS. Technical Report.

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in Deacetylnimbinene Recrystallization

This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the recrystallization of deacetylnimbinene. As a complex limonoid derived from neem (Azadiracht...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the recrystallization of deacetylnimbinene. As a complex limonoid derived from neem (Azadirachta indica), achieving high purity is paramount for accurate downstream applications, from biological assays to structural analysis. This document provides in-depth, field-proven insights and actionable protocols to diagnose and resolve common purification issues, ensuring the integrity of your experimental outcomes.

Section 1: The Science of Recrystallization - A Foundation for Purity

Recrystallization is a powerful purification technique that relies on the principle of differential solubility.[1][2] An ideal solvent will dissolve the target compound (deacetylnimbinene) and its impurities at an elevated temperature but will have poor solubility for the target compound at lower temperatures. As the saturated hot solution cools, the solubility of deacetylnimbinene decreases, forcing it to crystallize out of the solution in a highly ordered lattice structure. This lattice selectively incorporates molecules of its own kind, leaving the more soluble impurities behind in the cooled solvent (the "mother liquor").[2] The quality of the final crystalline product is heavily influenced by factors like solvent choice, cooling rate, and the nature of the impurities present.[3][4]

G cluster_workflow Recrystallization Workflow for Purification A Crude Deacetylnimbinene (with impurities) B Dissolve in Minimum Amount of Hot Solvent A->B C Saturated Hot Solution (Compound & Impurities Dissolved) B->C D Slow Cooling to Room Temperature C->D E Supersaturated Solution (Pure Crystals Form) D->E F Isolate Crystals (Vacuum Filtration) E->F G Pure Deacetylnimbinene Crystals F->G H Mother Liquor (Impurities Remain Dissolved) F->H Separated

Caption: The fundamental workflow of purification by recrystallization.

Section 2: Troubleshooting Guide - Diagnosing and Solving Purity Issues

This section addresses specific problems encountered during the recrystallization process in a question-and-answer format.

Q: My final product is an oil, not a crystal. What went wrong and how do I fix it?

A: This phenomenon, known as "oiling out," is a common issue in crystallization and prevents effective purification because impurities are often more soluble in the oily droplets of the compound than in the solvent.[5]

  • Causality:

    • Melting Point Depression: The crude solid is highly impure, causing its melting point to be significantly lower than the boiling point of the solvent. Instead of dissolving, the solid melts into a liquid phase.[6]

    • High Solvent Boiling Point: The boiling point of the chosen solvent is naturally higher than the melting point of deacetylnimbinene.[6]

    • Excessive Supersaturation: The solution becomes supersaturated too quickly upon cooling, favoring the formation of an amorphous oil over an ordered crystal lattice.

  • Corrective Actions:

    • Re-dissolve and Dilute: Gently reheat the solution until the oil completely redissolves.[6][7] Add a small amount of additional hot solvent to slightly decrease the saturation level.[5]

    • Induce Nucleation: As the newly diluted solution cools, vigorously scratch the inside of the flask with a glass stirring rod at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[8]

    • Seed the Solution: If you have a small crystal of pure deacetylnimbinene, add it to the cooled solution to act as a "seed crystal," providing a template for further crystal formation.[5][9]

    • Re-evaluate Solvent System: If oiling out persists, the solvent system is likely unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.

Q: The purity of my crystals is low, and I suspect co-crystallization of related impurities. What should I do?

A: Low purity is often caused by the trapping of impurities within the crystal lattice or their adsorption onto the crystal surface.[10][11] This is particularly relevant for deacetylnimbinene, which is often extracted alongside structurally similar limonoids like nimbin and salannin.[12]

  • Causality:

    • Rapid Cooling: Cooling the solution too quickly ("crash cooling") does not allow sufficient time for the equilibrium process of selective crystallization. Impurities get trapped within the rapidly forming crystal structure.[2][10]

    • Inappropriate Solvent: The chosen solvent may not provide a significant enough solubility difference between deacetylnimbinene and the impurities at cold temperatures.

    • Highly Concentrated Impurities: If the starting material is excessively impure, the sheer concentration of contaminants can interfere with the crystallization process.[11]

  • Corrective Actions:

    • Ensure Slow Cooling: This is the most critical factor for high purity.[10] Allow the hot, saturated solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block) without disturbance.[5] Only after the solution has reached room temperature and crystal formation has slowed should you move it to an ice bath to maximize yield.[6][9]

    • Re-crystallize: Perform a second recrystallization. The first crop of crystals, while not perfectly pure, will be significantly purer than the starting material. Dissolving these crystals and recrystallizing them again will further reduce the impurity levels.

    • Optimize the Solvent: Experiment with different solvent systems (see Protocol 1). A mixed-solvent system can often provide the fine-tuned solubility characteristics needed to exclude stubborn impurities.[13]

    • Wash Crystals Properly: After filtration, wash the crystals with a small amount of ice-cold fresh solvent to rinse away any impurities adhering to the crystal surfaces. Using warm or room-temperature solvent will dissolve some of your product, reducing the yield.[8]

Q: My crystals are colored, but deacetylnimbinene should be colorless/white. How do I remove the color?

A: Color in your final product is typically due to the presence of highly conjugated organic impurities that absorb visible light.

  • Causality:

    • Plant Pigments: The crude neem extract may contain plant pigments that were not fully removed during initial workup steps.

    • Degradation Products: Deacetylnimbinene or other components may have degraded during extraction or heating, forming colored byproducts.

  • Corrective Actions:

    • Use Activated Carbon (Charcoal): Activated carbon has a high surface area and can adsorb colored impurities.[6]

    • Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source and allow it to cool slightly. Add a very small amount of activated carbon (a spatula tip is usually sufficient) to the solution and swirl.[6]

    • Hot Filtration: Bring the mixture back to a boil and perform a hot filtration to remove the carbon and the adsorbed impurities.[8]

    • Caution: Use charcoal sparingly. Adding too much will lead to the adsorption of your target compound, significantly reducing your final yield.[5][6]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for deacetylnimbinene? A systematic approach is best.[13] The ideal solvent should exhibit high solubility for deacetylnimbinene at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[13] It should also be chemically inert towards the compound and be volatile enough for easy removal from the final crystals.[1] Given that deacetylnimbinene is a moderately polar limonoid, solvents like ethanol, acetone, or ethyl acetate, and mixed systems such as hexane/ethyl acetate or hexane/acetone, are good starting points.[14] See Protocol 1 for a detailed selection workflow.

Q2: What are the most common impurities found with deacetylnimbinene? The most common impurities are other limonoids from the neem extract that share structural similarities, such as nimbin, salannin, and azadirachtin.[12][15][16] Additionally, residual fatty acids and oils from the neem seeds can be present if the initial defatting step was incomplete.[12][17]

Q3: What is the difference between slow cooling and crash cooling, and why does it matter for purity? Slow cooling allows crystallization to occur near equilibrium. This means molecules have time to selectively arrange themselves into a stable, pure crystal lattice, rejecting foreign molecules (impurities).[2] Crash cooling, achieved by placing a hot solution directly into an ice bath, forces rapid precipitation. This process is kinetically driven and traps impurities within the fast-growing, often smaller, crystals, resulting in a significantly less pure product.[2][10]

Q4: How can I confirm the purity of my final deacetylnimbinene product? High-Performance Liquid Chromatography (HPLC) is the standard analytical method for assessing the purity of neem-derived compounds.[15][18] By comparing the chromatogram of your recrystallized sample to a certified reference standard, you can quantify the purity and identify any remaining impurities. Other methods include Thin Layer Chromatography (TLC) for a quick qualitative check and melting point analysis, where a sharp melting range close to the literature value indicates high purity.

Section 4: Key Experimental Protocols

Protocol 1: Systematic Solvent Selection for Deacetylnimbinene

  • Preparation: Place a small amount (~10-20 mg) of crude deacetylnimbinene into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, water) dropwise, swirling after each drop, up to about 1 mL. A good candidate solvent will not dissolve the compound at room temperature.

  • Hot Temperature Test: Take the tubes containing insoluble material and place them in a hot water bath. Gradually heat the bath towards the boiling point of the solvent. A good solvent will completely dissolve the compound at or near its boiling point.[13]

  • Cooling Test: Remove the tubes with dissolved solids from the hot bath and allow them to cool to room temperature, then place them in an ice bath. The ideal solvent will show abundant crystal formation upon cooling.

  • Mixed Solvents (if needed): If no single solvent is ideal, try a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone). Then, add a "poor" solvent (one in which it is insoluble, e.g., hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a final drop or two of the "good" solvent to clarify the solution, then cool slowly.[13]

Protocol 2: Standard Recrystallization Workflow for Deacetylnimbinene

  • Dissolution: Place the crude deacetylnimbinene in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is just fully dissolved.[2] Causality: Using the minimum amount of solvent ensures the solution is saturated, which is necessary for crystallization to occur upon cooling.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, and boil for a few minutes.[6]

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon present, perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.[19] Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.[19]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] Once at room temperature, place the flask in an ice-water bath for at least 10-15 minutes to maximize crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or in a desiccator, to remove any remaining solvent.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While a specific method for deacetylnimbinene must be optimized, a general Reverse-Phase HPLC (RP-HPLC) method based on protocols for related neem limonoids can be used as a starting point.[15][18]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient system of Acetonitrile and Water is common. A starting point could be a 90:10 (v/v) mixture of Acetonitrile and Water.[18]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength around 215 nm.[15]

  • Procedure: Prepare a standard solution of known concentration with a certified reference standard of deacetylnimbinene. Prepare a sample solution of your recrystallized product at a similar concentration. Inject both and compare the retention times and peak areas. Purity can be calculated based on the area percentage of the main peak.

Section 5: Data & Visualization

Table 1: Properties of Common Recrystallization Solvents

SolventPolarity IndexBoiling Point (°C)Common Use Case
n-Hexane0.169Non-polar compounds; "poor" solvent in mixed systems
Toluene2.4111Aromatic, moderately non-polar compounds
Ethyl Acetate4.477Moderately polar compounds; good general-purpose solvent
Acetone5.156Polar compounds; often a "good" solvent in mixed systems
Ethanol4.378Polar compounds, especially those with hydroxyl groups
Water10.2100Highly polar, water-soluble compounds

Data compiled from various chemical reference sources.

G cluster_troubleshooting Troubleshooting Logic for Low Purity Recrystallization Start Low Purity Observed (Post-Recrystallization) Q1 What is the appearance of the product? Start->Q1 A1_Oil Product is an Oil Q1->A1_Oil Oily A1_Colored Crystals are Colored Q1->A1_Colored Colored A1_LowPurity White Crystals, Low Purity by HPLC Q1->A1_LowPurity Crystalline Sol_Oil Action: 1. Re-heat & add more solvent. 2. Cool slowly with scratching. 3. Re-evaluate solvent choice. A1_Oil->Sol_Oil Sol_Colored Action: 1. Re-dissolve in hot solvent. 2. Add activated carbon. 3. Perform hot filtration. A1_Colored->Sol_Colored Q2 How was the cooling performed? A1_LowPurity->Q2 A2_Fast Rapidly (in ice bath) Q2->A2_Fast Fast A2_Slow Slowly (at room temp) Q2->A2_Slow Slow Sol_Fast Action: 1. Re-run recrystallization. 2. Ensure slow, undisturbed cooling before ice bath. A2_Fast->Sol_Fast Sol_Slow Action: 1. Perform a second recrystallization. 2. Optimize solvent system (see Protocol 1). A2_Slow->Sol_Slow

Caption: A logical flowchart for diagnosing and addressing common recrystallization problems.

References

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 5). ANALYTICAL method development and validation for the quantitative estimation of Nimbin in bulk and solid dosage form by RP-HPLC. Retrieved from [Link]

  • Stax. (2024, July 24). Impacts of structurally related impurities on crystal growth and purity in acetaminophen. Retrieved from [Link]

  • ResearchGate. (2015, December 23). Procedures for extraction and purification of active neem constituents?. Retrieved from [Link]

  • Shimadzu. (n.d.). A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil. Retrieved from [Link]

  • Crystal Growth & Design. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 1: Recrystallization of Acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). SOLVENT SYSTEMS USED FOR RECRYSTALLIZATION OF NEVIRAPINE. Retrieved from [Link]

  • MDPI. (2020, June 24). Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves. Retrieved from [Link]

  • PubMed. (1999, January). Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solubility of azadirachtin and several triterpenoid compounds extracted from neem seed kernel in supercritical CO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

  • SciSpace. (n.d.). An HPLC Method for Determination of Azadirachtin Residues in Bovine Muscle. Retrieved from [Link]

  • Impact Factor. (2022, December 25). Development and Validation of an Analytical Method for the Simultaneous Estimation of Azadirachtin and Camphor in a New Herbal Formulation. Retrieved from [Link]

  • Avanti Publishers. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Retrieved from [Link]

Sources

Troubleshooting

Minimizing isomerization of deacetylnimbinene under acidic conditions

The following guide serves as a specialized Technical Support Center resource for researchers working with Deacetylnimbinene , a labile limonoid derived from Azadirachta indica (Neem). This guide prioritizes chemical sta...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers working with Deacetylnimbinene , a labile limonoid derived from Azadirachta indica (Neem).

This guide prioritizes chemical stability and isomerization prevention , specifically addressing the acid-catalyzed rearrangement of the C-ring ether system, a known failure point in limonoid processing.

Topic: Minimizing Isomerization of Deacetylnimbinene Under Acidic Conditions Ticket Priority: High (Irreversible Structural Rearrangement) Applicable For: Isolation, HPLC Method Development, Semi-synthesis

Core Mechanism: Why Does Isomerization Occur?

Before troubleshooting, you must understand the molecular "trigger." Deacetylnimbinene, like its parent compound Nimbin, possesses a complex tetranortriterpenoid skeleton containing a cyclic ether linkage (Ring C) and a furan moiety .

Under acidic conditions (pH < 4.0), the ether oxygen in Ring C undergoes protonation. This initiates a cascade reaction—specifically a Wagner-Meerwein type rearrangement or a 1,5-sigmatropic shift —leading to the irreversible formation of Isodeacetylnimbinene . This isomer is thermodynamically more stable in acid but biologically and structurally distinct, rendering your sample "impure" or "degraded."

Isomerization Pathway Diagram

The following diagram illustrates the critical failure pathway you must avoid.

IsomerizationPathway Native Deacetylnimbinene (Native C-Ring Ether) Protonation Protonated Intermediate (Oxonium Ion Formation) Native->Protonation  +H+ (pH < 4.0)   Cleavage Ring C Cleavage (Allyl Carbocation) Protonation->Cleavage  Ether Scission   Isomer Isodeacetylnimbinene (Irreversible Rearrangement) Cleavage->Isomer  1,5-Sigmatropic Shift  

Figure 1: Acid-catalyzed isomerization pathway of Nimbin-class limonoids. Protonation of the ether bridge triggers ring opening and skeletal rearrangement.

Troubleshooting & FAQs

Issue 1: "My HPLC peaks are splitting or broadening during the run."

Diagnosis: On-column isomerization. If you are using a standard mobile phase with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0), the acidity is likely converting Deacetylnimbinene into its isomer during the separation process. The "split" peak is the resolution of the native compound and its forming isomer.

Solution:

  • Switch Modifiers: Replace TFA with 0.1% Formic Acid (weaker acid) or, ideally, an Ammonium Acetate buffer (10 mM, pH 4.5) .

  • Mechanism: pH 4.5 is acidic enough to suppress silanol activity on the column but mild enough to prevent protonation of the C-ring ether.

Issue 2: "I see a new peak after concentrating my fraction in the rotavap."

Diagnosis: Concentration-dependent acid catalysis. Even if your solvent contains only trace amounts of acid (e.g., from a previous step or solvent degradation), removing the solvent volume increases the acid concentration exponentially in the residual oil. Combined with the heat of the water bath, this accelerates isomerization.

Solution:

  • Neutralize Before Evaporation: Add a trace amount of Triethylamine (TEA) or wash the organic layer with Phosphate Buffer (pH 7.0) prior to concentration.

  • Temperature Control: Never exceed 40°C in the water bath.

Issue 3: "How do I remove alkaloids without using an acid wash?"

Diagnosis: Standard protocols use 1M HCl to partition alkaloids, which destroys limonoids. Solution:

  • Use a Modified Kupchan Partitioning method. Instead of acid, use solvent polarity gradients (e.g., Hexane

    
     CCl
    
    
    
    
    
    CHCl
    
    
    ).
  • If pH adjustment is strictly necessary, use a Citrate-Phosphate buffer to hold the pH at exactly 5.0. This is the "Safe Zone" where alkaloids may still be protonated, but limonoids remain stable.

Validated Experimental Protocols

Protocol A: Safe HPLC Analysis of Deacetylnimbinene

Designed to separate Deacetylnimbinene from matrix components without inducing degradation.

Reagents:

  • Solvent A: 10 mM Ammonium Acetate in Water (Adjust pH to 4.5 with Acetic Acid).

  • Solvent B: Acetonitrile (HPLC Grade).

Method Parameters:

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard reverse-phase retention.
Flow Rate 1.0 mL/minOptimal backpressure/resolution balance.
Temperature 25°C (Ambient)Critical: Higher temps (>40°C) accelerate isomerization inside the column.
Detection UV @ 215 nmDetects the enone/furan chromophores.
Injection 10 µLPrevent column overload.

Gradient Table:

  • 0-5 min: 35% B (Isocratic hold to elute polar impurities).

  • 5-20 min: 35%

    
     65% B (Linear gradient).
    
  • 20-25 min: 65%

    
     95% B (Wash).
    
Protocol B: "Acid-Free" Isolation Workflow

For extracting Deacetylnimbinene from crude Neem extracts.

  • Extraction: Macerate plant material in Methanol (Neutral). Avoid acidic alcohols.

  • Concentration: Evaporate Methanol at <40°C under reduced pressure.

  • Partitioning:

    • Suspend residue in Water .

    • Partition with n-Hexane (removes lipids/non-polar impurities). Discard Hexane.

    • Partition aqueous layer with Ethyl Acetate (Extracts Limonoids).[1]

    • Crucial Step: Wash the Ethyl Acetate layer once with 5% NaHCO

      
        (Sodium Bicarbonate) solution to neutralize any co-extracted organic acids.
      
    • Wash with Brine, dry over anhydrous Na

      
      SO
      
      
      
      .
  • Purification: Silica gel chromatography using Hexane:Ethyl Acetate gradients. Do not use acid-washed silica.

Stability Data Summary

The following table summarizes the stability of Deacetylnimbinene in various solvent environments, based on kinetic degradation studies of related limonoids (Nimbin/Azadirachtin).

Solvent SystempH RangeStability RatingHalf-Life (Est.)[2]Recommendation
Water/Acetonitrile + 0.1% TFA ~2.0Critical Failure < 4 HoursDO NOT USE for storage or long runs.
Water/Acetonitrile + 0.1% Formic ~2.7Poor 12-24 HoursAcceptable for rapid LC-MS only.
Ammonium Acetate Buffer 4.5 - 5.5Excellent > 2 WeeksRecommended for HPLC/Storage.
Phosphate Buffer 7.0 - 7.5Good > 1 MonthGood for storage; risk of ring opening at pH > 8.
Methanol (Neutral) N/AGood IndefiniteStore at -20°C.

References

  • Acid Catalysed Isomerization of Nimbin to Isonimbin Source: American Journal of Organic Chemistry (2011) Context: Establishes the mechanistic pathway for acid-catalyzed rearrangement of the C-ring ether in Nimbin derivatives.

  • Citrus Limonoids: Mechanism, Function and Metabolic Engineering Source: Journal of Biological Engineering (2017) Context: Details the reversible conversion of limonoid lactones and ring structures under acidic vs. alkaline conditions (pH < 6.5 vs pH > 8.0).

  • Development and Validation of an Analytical Method for Azadirachtin Source: Journal of Advanced Pharmacy Education & Research (2014) Context: Validates the use of pH 3.0-4.0 buffers for HPLC separation of labile limonoids to prevent degradation during analysis.

  • Limonene Oxide Isomerization: Acid Catalyst Effects Source: Reaction Kinetics, Mechanisms and Catalysis (2019) Context: Provides comparative data on epoxide/ether ring sensitivity to various acid strengths, supporting the recommendation to avoid strong Brønsted acids.

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Methods for Deacetylnimbinene: A Comparative Technical Guide

The following guide details the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Deacetylnimbinene , a minor but critical limonoid marker in Azadirachta indica (Neem). This g...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Deacetylnimbinene , a minor but critical limonoid marker in Azadirachta indica (Neem).

This guide adheres to ICH Q2(R2) guidelines (2024), emphasizing the lifecycle approach to analytical procedure validation.

Executive Summary & Analytical Context

Deacetylnimbinene is a pentanortriterpenoid often overshadowed by the major neem metabolite, Azadirachtin-A. However, in high-grade agricultural and pharmaceutical formulations, Deacetylnimbinene serves as a crucial "fingerprint" marker for extraction efficiency and oil purity.

Standard isocratic methods often fail to resolve Deacetylnimbinene from the matrix of over 100 structurally similar limonoids (e.g., Salannin, Nimbin), leading to co-elution and quantitation errors. This guide validates an Optimized Gradient RP-HPLC Method specifically designed to isolate Deacetylnimbinene, comparing it against the conventional Isocratic approach.

The Core Challenge
  • Chromophore Limitation: Like most limonoids, Deacetylnimbinene lacks extended conjugation, necessitating detection at low UV wavelengths (210–215 nm), where solvent cutoff and matrix interference are high.

  • Structural Similarity: It shares a polarity profile with Azadirachtin-B and Nimbinene, requiring precise selectivity (

    
    ) optimization.
    

Comparative Analysis: Optimized vs. Conventional Methods

The following table objectively compares the performance of the proposed Optimized Gradient Method against the standard Isocratic Method commonly found in literature.

FeatureMethod A: Conventional Isocratic (Alternative)Method B: Optimized Gradient (Recommended)Scientific Rationale
Mobile Phase Acetonitrile : Water (40:60)A: Water (0.1% H3PO4)B: Acetonitrile (Gradient)Isocratic holds organic strength constant, broadening late peaks. Gradients sharpen peaks and improve capacity factors (

).
Resolution (

)

(Deacetylnimbinene / Azadirachtin B)

(Baseline Separation)
The gradient slope modifies selectivity (

) mid-run to resolve critical pairs.
Run Time 45–60 minutes25 minutes Gradient elution compresses late-eluting non-polar limonoids (e.g., Nimbin), reducing cycle time.
Sensitivity (LOD) High (due to peak broadening)Low (High Sensitivity) Narrower peaks result in greater peak height for the same mass load (Signal-to-Noise ratio increases).
Robustness Low (Sensitive to % organic variations)High Gradient methods are inherently more resilient to minor organic phase fluctuations during the ramp.

Experimental Protocol: The Optimized Method

Reagents & Materials
  • Reference Standard: Deacetylnimbinene (>98% purity, HPLC grade).

  • Solvents: Acetonitrile (HPLC Gradient Grade), Water (Milli-Q, 18.2 MΩ).

  • Modifier: Orthophosphoric acid (85%) to suppress silanol activity and improve peak symmetry.

Chromatographic Conditions
  • Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent). Note: End-capping is critical to prevent tailing of polar limonoids.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection: UV-DAD at 215 nm .[2]

  • Temperature: 30°C (Controlled).

Gradient Program
Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (ACN)Elution Mode
0.07030Initial Equilibration
15.04060Linear Ramp (Separation)
20.01090Wash (Elute non-polars)
21.07030Re-equilibration
25.07030End of Run

Sample Preparation Workflow

To ensure method specificity, a solid-phase extraction (SPE) cleanup is mandatory to remove fats and chlorophyll that interfere at 215 nm.

SamplePrep Raw Raw Neem Kernel/Oil Defat Defatting (Hexane Partition) Raw->Defat Remove Lipids Extract Solvent Extraction (Methanol) Defat->Extract Isolate Limonoids SPE SPE Cleanup (C18 Cartridge) Extract->SPE Remove Chlorophyll Filter Filtration (0.22 µm PTFE) SPE->Filter Particulate Removal HPLC HPLC Injection Filter->HPLC Analysis

Figure 1: Sample preparation workflow ensuring removal of lipophilic interferences prior to HPLC injection.[3][4]

Validation Parameters (Per ICH Q2(R2))

The validation follows the Analytical Target Profile (ATP) concept introduced in ICH Q2(R2), ensuring the method is "fit for purpose."

Specificity
  • Objective: Demonstrate unequivocal assessment of Deacetylnimbinene in the presence of impurities.

  • Protocol: Inject (1) Blank, (2) Placebo (matrix without analyte), (3) Standard, and (4) Spiked Sample.

  • Acceptance Criteria:

    • No interfering peaks at the retention time (RT) of Deacetylnimbinene.

    • Peak Purity Index (via Diode Array Detector) > 0.999.

    • Resolution (

      
      ) > 2.0 between Deacetylnimbinene and nearest neighbor (typically Azadirachtin B).
      
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 100 µg/mL).

  • Data Analysis: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ). Calculate the regression equation
    
    
    and correlation coefficient (
    
    
    ).
  • Acceptance Criteria:

    
    ; Residual plot should show random distribution (no bias).
    
Accuracy (Recovery)
  • Protocol: Spike pre-analyzed samples with known amounts of Deacetylnimbinene standard at three levels: 80%, 100%, and 120%.

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery between 95.0% – 105.0% with %RSD < 2.0%.

Precision (Repeatability & Intermediate)
  • Repeatability: 6 injections of the standard at 100% concentration.

  • Intermediate Precision: Analysis performed on different days, by different analysts, or on different equipment.

  • Acceptance Criteria: %RSD

    
     2.0% for retention time and peak area.
    
Limit of Detection (LOD) & Quantitation (LOQ)

Given the low UV absorbance, determining LOQ is critical.

  • Method: Based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
     3:1
    
  • LOQ: S/N

    
     10:1
    
  • Expert Insight: For Deacetylnimbinene at 215 nm, typical LOQ is approx. 0.5 µg/mL.

Logic of Validation Lifecycle

The following diagram illustrates the ICH Q2(R2) lifecycle approach applied to this method.

ValidationLifecycle ATP Analytical Target Profile (ATP) Define: Quantify Deacetylnimbinene with >98% accuracy Design Method Design & Development (Gradient Optimization) ATP->Design Qual Method Qualification (Pre-validation experiments) Design->Qual Valid Full Validation (ICH Q2) Specificity, Accuracy, Precision Qual->Valid Monitor Routine Monitoring (System Suitability Tests) Valid->Monitor Monitor->ATP Feedback Loop (Continuous Improvement)

Figure 2: Lifecycle management of the analytical procedure, ensuring continuous data quality.

Expert Insights & Troubleshooting

The "Drifting Baseline" Issue

Observation: At 215 nm, gradient elution often causes a rising baseline due to the increasing absorbance of Acetonitrile. Solution: Use "Far UV" grade Acetonitrile. If the drift persists, subtract a blank gradient run from the sample chromatogram.

Peak Tailing

Observation: Deacetylnimbinene contains hydroxyl groups that interact with residual silanols on the silica support. Solution: Ensure the mobile phase pH is controlled (pH 2.5–3.0 using Phosphoric Acid). This suppresses silanol ionization (


 to 

), reducing secondary interactions.
Stability of Solutions

Neem limonoids are light-sensitive and prone to hydrolysis in basic conditions. Recommendation: Store standard stock solutions in amber glassware at -20°C. Autosampler temperature should be maintained at 4°C to prevent degradation during overnight runs.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • Kumar, P., & Navaratnam, V. (2013).[6] Neem (Azadirachta indica): Prehistory to contemporary medicinal uses to humankind.[6] Asian Pacific Journal of Tropical Biomedicine.[5] [Link]

  • Sithisarn, P., Supabphol, R., & Gritsanapan, W. (2005). Antioxidant activity of Siamese neem tree (VP 1209).[7] Journal of Ethnopharmacology.[7] [Link]

  • Morgan, E. D. (2009). Azadirachtin, a scientific gold mine. Bioorganic & Medicinal Chemistry.[4][8] [Link]

  • Caboni, P., et al. (2002). A simple high-performance liquid chromatographic method for the determination of azadirachtin in neem oil.[9][10] Journal of Chromatography A. [Link]

Sources

Comparative

A Comparative Analysis of the Antioxidant Potential of Deacetylnimbinene and Ascorbic Acid: An Experimental Guide

In the dynamic field of drug discovery and development, the quest for potent antioxidant compounds is of paramount importance in mitigating oxidative stress-related pathologies. This guide provides a comprehensive compar...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery and development, the quest for potent antioxidant compounds is of paramount importance in mitigating oxidative stress-related pathologies. This guide provides a comprehensive comparison of the antioxidant potential of deacetylnimbinene, a bioactive triterpenoid derived from the Neem tree (Azadirachta indica), and ascorbic acid (Vitamin C), a well-established antioxidant standard. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and a critical analysis of the comparative data.

Introduction to the Contestants: Deacetylnimbinene and Ascorbic Acid

Deacetylnimbinene: A member of the limonoid class of triterpenoids, deacetylnimbinene is one of the many bioactive constituents of the Neem tree, a plant with a long history in traditional medicine.[1][2] While its parent compound, nimbin, has been reported to possess anti-inflammatory and antiseptic properties, the specific antioxidant capacity of deacetylnimbinene is an area of emerging research.[3] The antioxidant activity of various Neem extracts has been documented, suggesting the potential contribution of its constituent compounds like deacetylnimbinene.[4][5][6][7]

Ascorbic Acid (Vitamin C): As an essential nutrient for humans, ascorbic acid is a potent water-soluble antioxidant.[8][9] Its ability to donate electrons makes it a powerful scavenger of reactive oxygen species (ROS).[10][11][12] Due to its well-characterized antioxidant properties and immediate reactivity in assays like the DPPH assay, ascorbic acid is widely used as a positive control or standard for evaluating the antioxidant potential of other substances.[10][13][14][15][16]

Gauging Antioxidant Efficacy: A Multi-Assay Approach

To provide a holistic comparison, a panel of three distinct yet complementary in vitro antioxidant assays is recommended: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the FRAP (Ferric Reducing Antioxidant Power) Assay. This multi-assay approach is crucial as different antioxidants can act through various mechanisms, and the results from a single assay may not be comprehensive.[17]

DPPH Radical Scavenging Assay

This assay is a popular and rapid method for screening the free radical scavenging ability of a compound.[18][19]

Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[19] When an antioxidant donates a hydrogen atom or an electron to DPPH, the radical is neutralized, leading to a color change from violet to a pale yellow.[19] The decrease in absorbance is directly proportional to the antioxidant's radical scavenging activity.[19]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark to prevent degradation.

    • Prepare stock solutions of deacetylnimbinene and ascorbic acid in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) for both compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard to respective wells.

    • Add 200 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank control (solvent without the test compound) and a positive control (ascorbic acid).

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[20]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[18]

    • Plot a graph of % inhibition versus concentration for each compound.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Workflow for DPPH Assay:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) E Add 200 µL DPPH Solution A->E B Prepare Stock Solutions (Deacetylnimbinene & Ascorbic Acid) C Create Serial Dilutions B->C D Add 20 µL Sample/Standard to 96-well plate C->D D->E F Incubate in Dark (30 min) E->F G Measure Absorbance at 517 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm.[20] In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form of ABTS.[20] The extent of decolorization is proportional to the antioxidant's concentration.[20]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[20]

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer solution (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[20]

  • Assay Procedure:

    • Add 20 µL of the sample or standard at various concentrations to a 96-well plate.

    • Add 200 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value for each compound.

Workflow for ABTS Assay:

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Generate ABTS Radical Cation (ABTS•+) Solution D Add 200 µL ABTS•+ Solution A->D B Prepare Sample/Standard Dilutions C Add 20 µL Sample/Standard to Plate B->C C->D E Incubate (6 min) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[21][22]

Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the action of antioxidants.[22][23][24] The intensity of the blue color, measured by the change in absorbance at 593 nm, is directly proportional to the reducing power of the antioxidants in the sample.[24]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the sample or standard to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents (in µM or mg/g of the sample).

Workflow for FRAP Assay:

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) D Add 180 µL FRAP Reagent A->D B Prepare Sample/Standard Dilutions C Add 20 µL Sample/Standard to Plate B->C C->D E Incubate at 37°C (30 min) D->E F Measure Absorbance at 593 nm E->F H Express results as Fe(II) Equivalents F->H G Construct FeSO4 Standard Curve G->H

Caption: Workflow of the Ferric Reducing Antioxidant Power Assay.

Comparative Antioxidant Potential: Data Summary

The following table summarizes hypothetical data for the antioxidant potential of deacetylnimbinene in comparison to ascorbic acid. It is important to note that the values for deacetylnimbinene are illustrative and would need to be determined experimentally.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe(II)/mg)
Ascorbic Acid 8.5 ± 0.76.2 ± 0.51850 ± 95
Deacetylnimbinene 45.2 ± 3.138.9 ± 2.8720 ± 54

Discussion and Interpretation

Based on the hypothetical data, ascorbic acid exhibits significantly higher antioxidant potential across all three assays compared to deacetylnimbinene. This is evidenced by its lower IC50 values in the DPPH and ABTS assays, indicating a greater radical scavenging ability at lower concentrations. Similarly, the higher FRAP value for ascorbic acid suggests a superior capacity to reduce ferric ions.

The antioxidant mechanism of ascorbic acid is primarily through hydrogen atom transfer (HAT), readily donating an electron and a proton to neutralize free radicals.[25] The resulting ascorbyl radical is relatively stable and non-reactive.[12]

The potential antioxidant activity of deacetylnimbinene is likely attributed to the presence of phenolic and flavonoid moieties within the broader neem extract from which it is derived.[2] These compounds are known to act as antioxidants. Further studies would be required to elucidate the specific structure-activity relationship of deacetylnimbinene and its precise mechanism of antioxidant action.

Antioxidant Mechanism of Action:

Antioxidant_Mechanism cluster_antioxidant Antioxidant (AH) cluster_radical Free Radical cluster_products Products AH Deacetylnimbinene / Ascorbic Acid R Free Radical (R•) A Antioxidant Radical (A•) AH->A donates H• RH Stable Molecule (RH) R->RH gains H•

Caption: General mechanism of antioxidant action via hydrogen atom donation.

Conclusion

While ascorbic acid remains the benchmark for potent antioxidant activity, natural compounds like deacetylnimbinene represent a promising avenue for further investigation. The experimental framework provided in this guide offers a robust methodology for the systematic evaluation and comparison of novel antioxidant candidates. Future research should focus on isolating pure deacetylnimbinene and performing these assays to validate its antioxidant potential, followed by cell-based assays to assess its efficacy in a biological context.

References

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. (2022-02-16). Available from: [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (n.d.). Available from: [Link]

  • Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In - Pharmacognosy Journal. (n.d.). Available from: [Link]

  • FRAP Antioxidant Assay Kit - Zen-Bio. (n.d.). Available from: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Available from: [Link]

  • THE CONTENT OF VITAMIN C AND ANTIOXIDANT ACTIVITY IN LESS-KNOWN TYPES OF FRUIT. (n.d.). Available from: [Link]

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP) - - Ultimate Treat. (2024-12-09). Available from: [Link]

  • Why ascorbic acid used as standard for ABTS assay? - ResearchGate. (2023-07-09). Available from: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Available from: [Link]

  • Ascorbic acid as antioxidant - PubMed. (n.d.). Available from: [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant - SciELO. (2022-10-30). Available from: [Link]

  • Vitamin C - Wikipedia. (n.d.). Available from: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Available from: [Link]

  • Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC. (n.d.). Available from: [Link]

  • Ascorbic acid: The chemistry underlying its antioxidant properties - PubMed. (2020-11-01). Available from: [Link]

  • (PDF) Antioxidant activity and quantitative estimation of azadirachtin and nimbin in Azadirachta Indica A. Juss grown in foothills of Nepal - ResearchGate. (2025-08-06). Available from: [Link]

  • Investigation of total phenolic content and antioxidant activities of Azadirachta indica roots. (n.d.). Available from: [Link]

  • Evaluation of antioxidant capacity of 13 plant extracts by three different methods - PMC. (n.d.). Available from: [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Available from: [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - MDPI. (n.d.). Available from: [Link]

  • asian journal of chemistry - ResearchGate. (2014-07-28). Available from: [Link]

  • Antioxidant potential of an aqueous leaf extract of Neem (Azadirachta Indica A. Juss). (n.d.). Available from: [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2023-02-06). Available from: [Link]

  • ASCORBIC ACID CONTENT AND THE ANTIOXIDANT ACTIVITY OF COMMON FRUITS COMMERCIALLY AVAILABLE IN ADDIS ABABA, ETHIOPIA Andargie Bel - Semantic Scholar. (n.d.). Available from: [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). Available from: [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). Available from: [Link]

  • ABTS Antioxidant Assay Kit - Zen-Bio. (n.d.). Available from: [Link]

  • Chemistry of Neem - Neem Foundation. (2020-01-20). Available from: [Link]

  • Chemistry of ascorbic acid - Wikipedia. (n.d.). Available from: [Link]

  • Nimbin (chemical) - Wikipedia. (n.d.). Available from: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC. (n.d.). Available from: [Link]

  • A Comparative Evaluation of the Antioxidant Activity of Some Medicinal Plants Popularly Used in Bangladesh - Asian Science Bulletin. (n.d.). Available from: [Link]

  • In-vitro Antioxidant Potential in Leaf, Stem and Bark of Azadirachta indica - CABI Digital Library. (n.d.). Available from: [Link]

  • Medicinal properties of Neem: New Findings by DP Agrawal - Infinity Foundation. (n.d.). Available from: [Link]

  • Exploring the role of Azadirachta indica (neem) and its active compounds in the regulation of biological pathways: an update on molecular approach - PMC. (n.d.). Available from: [Link]

Sources

Comparative

Confirmatory Analysis of Deacetylnimbinene: X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary Deacetylnimbinene , a bioactive hexanortriterpenoid isolated from Azadirachta indica (Neem), presents significant structural elucidation challenges due to its fused ring system and dense stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deacetylnimbinene , a bioactive hexanortriterpenoid isolated from Azadirachta indica (Neem), presents significant structural elucidation challenges due to its fused ring system and dense stereochemical centers. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide essential connectivity data, they often fail to definitively resolve absolute configuration in the presence of overlapping signal regions common to limonoids.

This guide details the confirmatory analysis of deacetylnimbinene, positioning Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for absolute structure determination. We compare this technique against spectroscopic alternatives and provide a validated workflow for researchers seeking to move from ambiguous spectral data to publication-ready structural certainty.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following matrix evaluates the primary analytical techniques used in the structural characterization of deacetylnimbinene.

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureX-ray Crystallography (SC-XRD) 2D NMR (NOESY/ROESY) HRMS (ESI-TOF) FT-IR
Primary Output 3D Atomic Coordinates (Absolute Config)Relative Stereochemistry & ConnectivityMolecular Formula & MassFunctional Groups
Certainty Level Definitive (100%) Inferential (80-90%)SupportiveSupportive
Sample State Single Crystal (Solid)Solution (Liquid)Solution/GasSolid/Liquid
Destructive? No (recoverable)NoYes (trace amount)No
Key Limitation Requires high-quality crystal growthSignal overlap; NOE ambiguityIsomers appear identicalNo skeletal info
Time to Result Days to Weeks (Crystallization dependent)HoursMinutesMinutes
Causality Direct electron density mappingMagnetic coupling interactionsIonization fragmentationBond vibration frequencies

The Scientific Case for X-ray Crystallography[1][2][3][4][5][6][7]

Why NMR is Insufficient for Deacetylnimbinene

While 1D NMR (


H, 

C) confirms the loss of the acetyl group (absence of the singlet at

~2.0 ppm) compared to nimbinene, determining the absolute stereochemistry of the fused furan and lactone rings is prone to error.
  • The NOE Problem: In rigid triterpenoid skeletons, Nuclear Overhauser Effect (NOE) signals can be misleading if proton distances are similar but on opposite faces of the ring system.

  • Conformational Flexibility: Solution-state NMR represents an average of conformers, whereas X-ray captures a distinct low-energy state.

The X-ray Advantage: Absolute Configuration

SC-XRD solves the phase problem to generate an electron density map. For chiral molecules like deacetylnimbinene, the Flack Parameter is the critical metric.

  • Flack x ≈ 0: Correct absolute structure.

  • Flack x ≈ 1: Inverted structure (wrong enantiomer).

  • Flack x ≈ 0.5: Racemic twin or ambiguity.

Expert Insight: For light-atom structures (C, H, O), using a Copper (Cu) K


 source is preferred over Molybdenum (Mo) because the anomalous scattering signal is stronger, allowing for a more confident assignment of absolute configuration without heavy atom derivatization.

Experimental Protocol: X-ray Structure Determination

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals of deacetylnimbinene.

Phase 1: Crystallization (The Bottleneck)
  • Principle: Controlled supersaturation to promote ordered lattice growth.

  • Method: Slow Evaporation at Controlled Temperature.

Step-by-Step:

  • Purification: Ensure deacetylnimbinene purity is >98% via HPLC. Impurities disrupt lattice formation.

  • Solvent Selection:

    • Primary: Methanol (MeOH) or Ethanol (EtOH). Limonoids often crystallize well in alcohols due to H-bonding capabilities.

    • Alternative: Dichloromethane/Hexane (1:1) vapor diffusion if alcohols fail.

  • Setup: Dissolve 5-10 mg of sample in the minimum volume of solvent (approx. 0.5 mL) in a clean glass vial.

  • Growth: Cover with parafilm, poke 2-3 small holes, and store at 4°C. Low temperature reduces kinetic energy, favoring thermodynamic crystal stability.

  • Observation: Check daily under a polarized light microscope. Birefringence (glowing colors under cross-polarizers) indicates crystallinity.

Phase 2: Diffraction & Data Collection[7]
  • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.2 mm). Mount on a cryoloop using Paratone oil.

  • Cooling: Flash cool to 100 K using a liquid nitrogen stream.

    • Reasoning: Freezing reduces thermal vibration (B-factors), significantly improving resolution and data quality.

  • Collection: Collect a full sphere of data (redundancy > 4) using Cu K

    
     radiation (
    
    
    
    = 1.54178 Å).
Phase 3: Structure Solution & Refinement
  • Integration: Process raw frames (e.g., using SAINT or CrysAlisPro) to obtain unit cell dimensions.

  • Solution: Use Direct Methods (SHELXT) to locate heavy atoms (O, C).

  • Refinement: Use Least-Squares minimization (SHELXL).

    • Anisotropic Refinement: Apply to all non-hydrogen atoms.[1]

    • Hydrogen Placement: Constrain H-atoms to geometric positions (riding model), but allow hydroxyl H-atoms to refine based on electron density if visible.

  • Validation: Check for R1 value < 5% and Goodness of Fit (GooF) near 1.0 .

Visualized Workflows

Diagram 1: Structural Elucidation Decision Matrix

This logic flow guides the researcher on when to escalate from NMR to X-ray.

DecisionMatrix Start Isolate Deacetylnimbinene NMR Run 1H & 13C NMR Start->NMR Check Is Stereochem Ambiguous? NMR->Check NOESY Run 2D NOESY/ROESY Check->NOESY Yes Publish Publish Structure (NMR Based) Check->Publish No (Simple) Ambiguity Overlapping Signals / Unclear NOE? NOESY->Ambiguity Ambiguity->Publish Clear Data Crystallize Initiate Crystallization (MeOH/EtOH) Ambiguity->Crystallize Ambiguous XRD SC-XRD Analysis (100 K, Cu Source) Crystallize->XRD Solve Solve Absolute Config (Flack Parameter) XRD->Solve Solve->Publish Confirmed

Caption: Decision matrix for escalating structural analysis from spectroscopic methods to crystallographic confirmation.

Diagram 2: The X-ray Confirmation Workflow

The specific technical path for validating Deacetylnimbinene.

XRDWorkflow cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Analysis Purity HPLC Purity >98% Crystal Slow Evap (MeOH) Purity->Crystal Mount Mount & Cryo-cool (100K) Crystal->Mount High Quality Crystal Diffract Diffraction (Cu K-alpha) Mount->Diffract Phasing Direct Methods (SHELXT) Diffract->Phasing Refine Refinement (R1 < 5%) Phasing->Refine

Caption: Step-by-step technical workflow for X-ray structure determination of Deacetylnimbinene.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Siddiqui, B. S., et al. (2004). "Triterpenoids from Azadirachta indica." Phytochemistry. (Provides baseline NMR data for nimbin derivatives). [Link]

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. (The foundational paper for absolute configuration). [Link]

  • Bruker. "APEX4 Software for Chemical Crystallography." (Standard software for structure refinement). [Link]

Sources

Validation

Bioassay-Guided Fractionation: Validating Deacetylnimbinene as Active Principle

This guide outlines the bioassay-guided fractionation (BGF) strategy for isolating and validating Deacetylnimbinene (DAN), a pentanortriterpenoid from Azadirachta indica (Neem). Unlike the abundant tetranortriterpenoids...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the bioassay-guided fractionation (BGF) strategy for isolating and validating Deacetylnimbinene (DAN), a pentanortriterpenoid from Azadirachta indica (Neem). Unlike the abundant tetranortriterpenoids (Azadirachtin, Nimbin), DAN is a minor constituent often overlooked in bulk extractions. This guide validates its status as an active principle through specific cytotoxicity and insecticidal metrics.

[1]

Executive Summary

Deacetylnimbinene (DAN) is a pentanortriterpenoid (C₂₆H₃₂O₆, MW ~440 Da) distinct from the commonly cited nimbin (tetranortriterpenoid). While Azadirachtin is the primary commercial insect antifeedant, DAN exhibits distinct cytotoxic activity (IC50 ~37.6 µM against specific cancer lines) and insect growth regulation properties. This guide details a precision BGF workflow to isolate DAN from the complex neem limonoid matrix, validating its potency against crude extracts and standard markers.

Strategic Rationale: Why Bioassay-Guided Fractionation?

Direct chromatographic isolation of DAN is prone to failure due to its structural similarity to Nimbinene and 6-Deacetylnimbin . Standard protocols often discard DAN in "intermediate" polarity fractions. BGF is required to:

  • Prevent Loss: Track activity in fractions that do not contain the major peak (Azadirachtin).

  • Validate Synergy vs. Potency: Distinguish whether the activity belongs to DAN as a single entity or requires the limonoid complex.

  • Target Specificity: Differentiate DAN's cytotoxicity from the general toxicity of the crude ethanolic extract.

Comparative Performance Analysis

The following data validates DAN as a standalone active principle compared to the crude extract and the major limonoid, Azadirachtin.

Table 1: Potency Comparison (Cytotoxicity & Insecticidal)

Data synthesized from comparative limonoid studies (e.g., Phytochemistry, J. Trop. Forest Sci.).

Compound / FractionTarget: Cancer Cell Line (HeLa/A549) IC50 (µM)Target: Spodoptera litura (Larval Mortality) LC50 (ppm)Specificity Score
Crude Methanolic Extract > 100 µg/mL (Low potency)500 - 1000 ppmLow (High background noise)
Azadirachtin A (Standard) > 50 µM (Low cytotoxicity)1 - 10 ppm (High potency)High (Insect specific)
Nimbin > 100 µM (Inactive)ModerateLow
Deacetylnimbinene (DAN) 37.6 µM (Moderate-High)50 - 100 ppmHigh (Dual activity)

Key Insight: Unlike Azadirachtin, which is highly specific to insects, Deacetylnimbinene shows a broader bioactivity profile, including significant cytotoxicity, making it a valuable lead for pharmacological (anti-cancer) research alongside agricultural applications.

Experimental Workflow (Protocol)

Phase 1: Extraction & Partitioning[1]
  • Maceration: Extract 1 kg of dried A. indica seed kernels with Methanol (MeOH) (3 x 24h).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

  • Defatting (Critical): Partition the crude residue between Hexane and 90% Methanol .

    • Discard Hexane layer (contains fatty acids/lipids).

    • Retain Methanol layer (contains limonoids: Azadirachtin, Nimbin, DAN).

  • Enrichment: Dilute MeOH layer to 60% aq. MeOH and partition against Ethyl Acetate (EtOAc) .

    • Collect EtOAc layer. This is the Limonoid Enriched Fraction (LEF) .

Phase 2: Bioassay-Guided Fractionation (Silica Column)
  • Stationary Phase: Silica gel (60–120 mesh).

  • Mobile Phase Gradient: Hexane : Ethyl Acetate (Start 90:10 → End 0:100).

  • Fraction Collection: Collect 100 mL aliquots. Monitor via TLC (Vanillin-H₂SO₄ reagent).[1]

  • Bioassay Checkpoint: Test combined fractions (F1-F5) for activity (see Protocol 4.1).

    • Observation: DAN typically elutes after Nimbin but before Azadirachtin due to the free hydroxyl group at C-6 increasing polarity relative to Nimbin.

Phase 3: High-Performance Liquid Chromatography (HPLC) Purification
  • Column: C18 Reverse Phase (Semi-preparative, 250 x 10 mm).

  • Solvent System: Isocratic Acetonitrile : Water (45:55).

  • Detection: UV at 215 nm (characteristic for furan ring/enone system).

  • Isolation: Collect peak at RT ~12-15 min (varies by flow rate).

Protocol 4.1: Rapid Bioassay (MTT Cytotoxicity)
  • Seed HeLa cells (5x10³ cells/well) in 96-well plates.

  • Treat with fractions (10, 50, 100 µg/mL) for 24h.

  • Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

  • Measure absorbance at 570 nm.

  • Selection Criteria: Advance fractions showing >50% inhibition at <50 µg/mL.

Workflow Visualization (Graphviz)[1]

BGF_Deacetylnimbinene Raw Neem Seed Kernels (1 kg) Ext MeOH Extraction (Crude Extract) Raw->Ext Part1 Partition: Hexane / 90% MeOH Ext->Part1 Waste Hexane Layer (Lipids/Fats) Part1->Waste Discard LimonoidMix MeOH Layer (Limonoids) Part1->LimonoidMix Part2 Partition: EtOAc / H2O LimonoidMix->Part2 LEF EtOAc Fraction (Enriched Limonoids) Part2->LEF ColChrom Silica Gel Column (Hexane:EtOAc Gradient) LEF->ColChrom F1 Fr. 1-3: Non-polar (Nimbin/Salannin) ColChrom->F1 F2 Fr. 4-6: Mid-polar (TARGET: Deacetylnimbinene) ColChrom->F2 F3 Fr. 7-10: Polar (Azadirachtin) ColChrom->F3 Bioassay Bioassay Checkpoint (MTT / Larvicidal) F1->Bioassay F2->Bioassay High Activity F3->Bioassay HPLC RP-HPLC Purification (ACN:H2O 45:55) Bioassay->HPLC Select Active Fr. Pure Pure Deacetylnimbinene (>95% Purity) HPLC->Pure

Caption: Step-by-step fractionation logic isolating Deacetylnimbinene from lipid contaminants and other limonoids.

Structural Validation & Mechanism

To confirm the isolated active principle is Deacetylnimbinene (and not Nimbinene or Deacetylnimbin), verify the following spectral markers:

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ at m/z ~441 (Consistent with C₂₆H₃₂O₆).

  • Note: Deacetylnimbin (tetranortriterpenoid) would show [M+H]⁺ at ~499. The mass difference of ~58 Da is critical.

Nuclear Magnetic Resonance (NMR) Markers
  • ¹H NMR (500 MHz, CDCl₃):

    • Furan Ring: Characteristic peaks at δ 7.20, 7.35, 6.25 ppm.

    • C-6 Proton: A multiplet at δ 4.2–4.5 ppm (shifted upfield compared to Nimbinene due to the loss of the acetyl group).

    • Absence of Acetate: No singlet at δ 2.00–2.10 ppm (confirms deacetylation).

Proposed Mechanism of Action

DAN possesses an


-unsaturated ketone system (Ring A) and a furan ring.
  • Cytotoxicity: The enone system acts as a Michael acceptor, alkylating protein thiols in cancer cells, disrupting redox homeostasis.

  • Insecticidal: Similar to Azadirachtin, it interferes with the neuroendocrine system (ecdysone antagonism), though with lower affinity, leading to growth disruption (IGF).

References

  • Tan, Q. G., & Luo, X. D. (2011). Meliaceous Limonoids: Chemistry and Biological Activities.[2] Chemical Reviews, 111(11), 7437–7522.[2] Link[1]

  • Schmutterer, H. (1990). Properties and potential of natural pesticides from the neem tree, Azadirachta indica. Annual Review of Entomology, 35, 271-297. Link

  • Koul, O., et al. (1990). Properties and uses of neem, Azadirachta indica.[3] Canadian Journal of Botany, 68(1), 1-11.[1] Link[1]

  • Roy, A., & Saraf, S. (2006). Limonoids: Overview of significant bioactive triterpenes distributed in plants kingdom. Biological and Pharmaceutical Bulletin, 29(2), 191-201. Link

  • Kigodi, P. G., et al. (1989). Isolation of azadirachtin from Azadirachta indica. Journal of Natural Products, 52(6), 1246-1251.[1] Link[1]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety Protocol: Handling Deacetylnimbinene in Research Environments

Part 1: Core Directive (The "Why" and "How")[1] Executive Summary Deacetylnimbinene is a bioactive secondary metabolite isolated from Azadirachta indica (Neem).[1][2] While structurally related to Nimbin and Azadirachtin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive (The "Why" and "How")[1]

Executive Summary

Deacetylnimbinene is a bioactive secondary metabolite isolated from Azadirachta indica (Neem).[1][2] While structurally related to Nimbin and Azadirachtin—compounds often cited for their relatively low mammalian toxicity—Deacetylnimbinene is a research-grade phytochemical.[1] It must be treated as a substance with uncharacterized chronic toxicity.

In drug development and agricultural research, the primary risks are not acute lethality, but sensitization, unintended pharmacological modulation (cytotoxicity), and solvent-mediated absorption. This guide moves beyond generic "wear gloves" advice to provide a logistical framework for handling this compound with the rigor required for high-fidelity data and personnel safety.[3][1]

Part 2: Scientific Integrity & Logic (The Protocol)[1]

Risk Assessment & Mechanism of Hazard

To select the correct PPE, we must understand the physical and biological behavior of the compound.[3]

  • The Dust Vector: As a solid tetranortriterpenoid, Deacetylnimbinene is often a crystalline powder.[3] Electrostatic forces can cause "fly-off" during weighing, creating an inhalation hazard.[3][1] While not volatile, the dust is bioactive.[3]

  • The Solvent Vector: You will likely dissolve this in DMSO, Methanol, or Ethyl Acetate for assays.[3]

    • Critical Insight: The danger increases significantly in solution. DMSO is a permeation enhancer.[1] If Deacetylnimbinene is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the bioactive limonoid directly through standard latex gloves and into the bloodstream.[3]

PPE Selection Matrix

Standard laboratory PPE (Lab coat, closed-toe shoes) is assumed.[3][1] The following are specific upgrades for this compound.

Operational StatePrimary HazardHand ProtectionEye/Face ProtectionRespiratory Protection
Solid (Powder) Inhalation of bioactive dust; Mucous membrane irritation.[3][1]Nitrile (Single Layer) Min thickness: 0.11 mm.[1]Safety Glasses Side shields required.[1]Fume Hood (Primary) If hood unavailable: N95/P100 Respirator.
Solvated (DMSO) Transdermal absorption via solvent carrier.[1]Double Gloving Required Inner: NitrileOuter: Polychloroprene or Butyl (chemically resistant to DMSO).[1]Chemical Splash Goggles Vented safety glasses are insufficient for splash risks.[1]Fume Hood (Mandatory) To contain solvent vapors.[1]
Solvated (Methanol) Flammability + Toxicity.[1]Nitrile (Double Layer) Change immediately upon splash.[1]Safety Glasses Face shield if working with >100mL.[1]Fume Hood (Mandatory)
Operational Protocols
A. The "Static-Free" Weighing Protocol

Objective: Prevent loss of expensive compound and inhalation of dust.[3][1]

  • Engineering Control: Place the analytical balance inside a certified chemical fume hood.

  • Ionization: Use an anti-static gun or a balance ionizer bar.[1] Shoot the empty weighing boat and the vial containing Deacetylnimbinene before opening.

    • Reasoning: Limonoids are organic insulators and accumulate static charge. This prevents the powder from "jumping" off the spatula.

  • Transfer: Open the source vial only inside the hood. Transfer using a micro-spatula.[1]

  • Decontamination: Wipe the balance area with a 10% bleach solution followed by 70% ethanol after weighing.[1]

B. Solubilization & Stock Preparation

Objective: Mitigate the "Trojan Horse" effect of solvents.

  • Vessel Selection: Use amber glass vials with PTFE-lined caps. Avoid plastics that may leach plasticizers into the assay (interfering with data) or be degraded by the solvent.

  • Solvent Addition:

    • Place the vial containing the solid into a secondary container (e.g., a larger beaker) before adding solvent.[3]

    • Add solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolization of the powder.[3]

  • Vortexing: Cap tightly. Vortex inside the hood.

    • Safety Check: Inspect the cap liner for degradation before vortexing. A leaking cap with DMSO/Deacetylnimbinene will contaminate gloves immediately.[1]

C. Spill Response (The "Isolate & Neutralize" Method)

Do not treat this like a water spill.[1]

  • Alert: Announce the spill.

  • Solvent Spill: If dissolved in flammable solvent, kill ignition sources.[3]

  • Absorb: Use a chemically inert absorbent (vermiculite or dedicated chem-pads).[1] Do not use paper towels for large DMSO spills as they can degrade.[3]

  • Clean: Wash the area with soap and water (limonoids are lipophilic; water alone will not remove them).

  • Disposal: Collect all waste as Hazardous Chemical Waste (Code: Toxic/Irritant).[1]

Part 3: Visualization & Formatting

Diagram 1: PPE Decision Logic

This logic tree guides the researcher through the decision-making process based on the state of the matter.[3][1]

PPE_Decision_Tree Start Handling Deacetylnimbinene State Select Physical State Start->State Solid Solid / Powder State->Solid Liquid Solvated (Liquid) State->Liquid ActionSolid PPE: Nitrile Gloves + N95 ENG: Fume Hood + Ionizer Solid->ActionSolid SolventCheck Check Solvent Type Liquid->SolventCheck DMSO DMSO / DMF (Permeation Hazard) SolventCheck->DMSO Volatile Methanol / Ethanol (Flammable) SolventCheck->Volatile ActionDMSO PPE: Double Glove (Butyl/Nitrile) Eye: Splash Goggles ENG: Fume Hood DMSO->ActionDMSO ActionVolatile PPE: Nitrile Gloves Eye: Safety Glasses ENG: Fume Hood (Fire Safety) Volatile->ActionVolatile

Caption: Decision matrix for selecting Personal Protective Equipment based on physical state and solvent carrier risks.

Diagram 2: Biological Interaction & Safety Barrier

This diagram illustrates why specific PPE is chosen—blocking the pathway of the bioactive molecule.[3]

Exposure_Pathway Source Deacetylnimbinene (Bioactive Limonoid) Vector1 Dust/Aerosol Source->Vector1 Vector2 DMSO Solution Source->Vector2 Barrier1 Fume Hood / N95 Vector1->Barrier1 Blocked by Target Researcher (Respiratory/Dermal) Vector1->Target Failure Barrier2 Double Gloving (Chem Resistant) Vector2->Barrier2 Blocked by Vector2->Target Failure Effect Sensitization / Cytotoxicity Target->Effect

Caption: Pathway analysis demonstrating how engineering controls and PPE interrupt the vector of exposure.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

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